molecular formula C29H48O4 B15288824 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester

3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester

Katalognummer: B15288824
Molekulargewicht: 460.7 g/mol
InChI-Schlüssel: YNHMQEIJIVUCEG-ZQYHRVEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester is a high-purity synthetic steroid derivative designed for research applications. As a seco-steroid, its structure features a cleaved carbon-carbon bond (in this case, at the 3,4-position) of the classic cholestane skeleton, which is further functionalized with dimethyl ester groups. This specific molecular modification makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for investigating structure-activity relationships in steroidal compounds . Seco-steroids are of significant interest in the study of metabolic pathways and for the synthesis of novel bioactive molecules with potential pharmacological activities. The dimethyl ester functionalization enhances the compound's utility as a key building block for the preparation of various carboxylic acid derivatives. Researchers can employ this compound in exploratory studies, including as a precursor for the development of new chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data .

Eigenschaften

Molekularformel

C29H48O4

Molekulargewicht

460.7 g/mol

IUPAC-Name

methyl (3aR,6R)-6-(3-methoxy-3-oxopropyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-7-carboxylate

InChI

InChI=1S/C29H48O4/c1-19(2)9-8-10-20(3)22-13-14-23-21-11-12-25(27(31)33-7)29(5,18-16-26(30)32-6)24(21)15-17-28(22,23)4/h12,19-24H,8-11,13-18H2,1-7H3/t20-,21?,22?,23?,24?,28-,29-/m1/s1

InChI-Schlüssel

YNHMQEIJIVUCEG-ZQYHRVEOSA-N

Isomerische SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C([C@]3(C)CCC(=O)OC)C(=O)OC)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C(C3(C)CCC(=O)OC)C(=O)OC)C

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of cholesterol ring A cleavage to 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the chemical rationale, mechanistic pathway, and validated experimental protocols for the synthesis of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester.

Executive Summary

The structural modification of the steroidal A-ring is a cornerstone in the synthesis of secosteroids, vitamin D analogs, and highly specific analytical biomarkers. The cleavage of the C3–C4 bond of cholesterol to yield 3,4-secocholest-5-ene-3,4-dioic acid (historically known as Diels' acid) presents a unique synthetic challenge: achieving targeted scission of the A-ring while preserving the native Δ5 (C5–C6) double bond[1]. Subsequent esterification yields 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester , a stable reference standard often utilized in impurity profiling and metabolic pathway elucidation[2]. This whitepaper dissects the kinetic and thermodynamic principles governing this transformation and provides highly reproducible, self-validating protocols for its execution.

Chemical Rationale and Mechanistic Pathway

The direct oxidative cleavage of cholesterol typically yields a complex mixture of over-oxidized products, including Δ4-cholestene-3,6-dione[1]. However, under strictly controlled low-temperature conditions, the reaction pathway can be kinetically steered to favor the formation of the 3,4-seco-dioic acid[3].

Initial Oxidation and Kinetic Enolization

The reaction initiates with the chromic acid-mediated oxidation of the 3β-hydroxyl group of cholesterol, generating the transient intermediate cholest-5-en-3-one . In standard environments, this β,γ-unsaturated ketone rapidly isomerizes to the thermodynamically more stable α,β-unsaturated system, cholest-4-en-3-one. However, in the strongly acidic environment of the Jones-type oxidation, cholest-5-en-3-one undergoes rapid kinetic enolization to form cholesta-3,5-dien-3-ol [4].

Electrophilic Cleavage of the A-Ring

The formation of the cholesta-3,5-dien-3-ol enol is the critical juncture. The C3–C4 enol double bond is significantly more electron-rich than the isolated C5–C6 double bond. Consequently, the highly electrophilic Cr(VI) species preferentially attacks the C3–C4 position. The subsequent oxidative scission of the diene intermediate yields a dicarboxylic acid—cleaving the A-ring while leaving the C5–C6 double bond intact, thus forming 3,4-secocholest-5-ene-3,4-dioic acid [1].

Esterification to the Dimethyl Ester

The free dicarboxylic acid is highly polar and prone to intermolecular hydrogen bonding, making it difficult to analyze via gas chromatography or standard normal-phase chromatography. Treatment with an ethereal solution of diazomethane (or via acid-catalyzed Fischer esterification) smoothly converts the C3 and C4 carboxylic acids into their corresponding methyl esters, yielding the target 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester [2].

Mechanism A Cholesterol (3β-OH, Δ5) B Cholest-5-en-3-one (Transient Ketone) A->B CrO3 / H2SO4 Oxidation C Cholesta-3,5-dien-3-ol (Reactive Enol) B->C H+ Catalyzed Enolization D Diels' Acid (3,4-seco-dioic acid) C->D Cr(VI) Cleavage of C3-C4 Bond E Dimethyl Ester (Target Molecule) D->E CH2N2 / Ether Esterification

Caption: Mechanistic pathway of cholesterol ring A cleavage to the target dimethyl ester.

Quantitative Data and Yield Analysis

The synthesis of the 3,4-seco-dioic acid is highly temperature-dependent. Deviations above 20 °C lead to complete over-oxidation to untreatable acid mixtures, while temperatures below 5 °C stall the initial enolization[1].

Reaction StepReagents & ConditionsIntermediate / ProductTypical Yield (%)Mechanistic Role
Oxidation CrO₃, H₂SO₄, 15–18 °CCholest-5-en-3-oneN/A (Transient)Formation of reactive ketone
Enolization Acidic medium (H₂SO₄)Cholesta-3,5-dien-3-olN/A (Transient)Activation of C3–C4 bond
Cleavage CrO₃ / H₂O, 15–18 °CDiels' Acid35 – 40 %Regioselective A-ring scission
Esterification CH₂N₂ in ether, 0 °CDimethyl Ester85 – 95 %Carboxylate protection

Experimental Protocols and Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the extraction steps to ensure that only the desired dicarboxylic acid is isolated from the neutral steroidal byproducts.

Exhaustive Dichromate Oxidation (Synthesis of Diels' Acid)

Causality Check: The temperature must be strictly maintained between 15 °C and 18 °C. This thermal window provides enough activation energy for the kinetic enolization while suppressing the thermodynamic isomerization to cholest-4-en-3-one.

  • Preparation of Oxidant : Dissolve sodium dichromate (or CrO₃) in aqueous sulfuric acid and cool the mixture to 15 °C.

  • Substrate Addition : Dissolve cholesterol in a non-reactive co-solvent (e.g., benzene or an inert substitute) and add it dropwise to the oxidant over 2 hours, maintaining the internal temperature at 15–18 °C[1].

  • Reaction Maturation : Allow the mixture to stir for 15–22 hours at 18–5 °C[1].

  • Alkaline Extraction (Self-Validation) : Extract the organic layer with Claisen's alkali (methanolic KOH). Why? Neutral byproducts (like Δ4-cholestene-3,6-dione) remain in the organic phase, while the dicarboxylic Diels' acid partitions cleanly into the aqueous alkaline phase as a potassium salt[1].

  • Acidification and Isolation : Acidify the aqueous extract with HCl and extract with ether. Concentrate the ether and add acetone to precipitate the Diels' acid as a white powder.

    • Validation: The isolated powder must exhibit a melting point of 280–285 °C[1].

Diazomethane Esterification
  • Preparation : Suspend the purified Diels' acid in anhydrous diethyl ether and cool to 0 °C.

  • Esterification : Add a freshly prepared ethereal solution of diazomethane (CH₂N₂) dropwise until a persistent yellow color remains (indicating an excess of diazomethane) and nitrogen evolution ceases.

  • Quenching : Destroy excess diazomethane with a few drops of glacial acetic acid.

  • Concentration : Evaporate the solvent under reduced pressure to yield the crude 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester[2].

Analytical Validation (NMR & MS)

To confirm the structural integrity of the target molecule (CAS 55651-92-8), verify the following spectral markers:

  • Mass Spectrometry : Exact mass expected at m/z 460.3553[2].

  • ¹H-NMR : Look for the absence of steroidal C3/C4 protons. Confirm the presence of two distinct singlet peaks at ~3.65 ppm (integrating for 6H), corresponding to the newly formed methyl ester groups. The critical validation point is the preservation of the Δ5 vinyl proton, which must appear as a multiplet at ~5.9–6.0 ppm[2].

Workflow Step1 Step 1: Oxidation CrO3/H2SO4 at 15-18°C. Strict thermal control prevents over-oxidation. Step2 Step 2: Alkaline Extraction Extract with Claisen's alkali. Separates di-acid from neutral steroidal ketones. Step1->Step2 Step3 Step 3: Acidification & Isolation Precipitate Diels' acid. Validate via m.p. 280-285°C. Step2->Step3 Step4 Step 4: Esterification Treat with ethereal CH2N2 at 0°C. Converts polar acid to volatile ester. Step3->Step4 Step5 Step 5: Analytical Validation Confirm m/z 460.35 and Δ5 vinyl proton via NMR. Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target ester.

References

  • LGC Standards.3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester - Chemical Data. LGC Standards.
  • Organic Syntheses.Cholesterol and Companions. II. Exhaustive Dichromate Oxidation. Organic Syntheses, Coll. Vol. 4, p.195.
  • ResearchGate.A rapid and simple one-pot procedure for the synthesis of 3β-acetoxy-5α-hydroxy-6-oxo steroids.
  • Scribd.Diosterol Structures via Spectroscopy.

Sources

Spectroscopic characterization and NMR data of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester, a representative A-ring secosteroid. Secosteroids, which are derivatives of steroids with a cleaved carbocyclic ring, are significant in various biological processes and serve as versatile synthons in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. By explaining the causality behind spectral features and providing detailed experimental protocols, this guide serves as a practical reference for the structural elucidation of this and related secosteroid molecules.

Introduction and Rationale

The cholestane skeleton is the foundation of numerous vital biomolecules, including cholesterol and its metabolites. The oxidative cleavage of the A-ring of cholesterol and related sterols yields 3,4-secosteroids. These compounds are not merely degradation products; they are implicated in metabolic pathways and have been identified in biological tissues, where they may play a role in the pathogenesis of diseases like atherosclerosis.[1][2] The title compound, 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester, represents a stable, derivatized form of a primary cholesterol oxidation product, making its unambiguous characterization essential for metabolic studies and as a standard for analytical methods.

The structural elucidation of such complex molecules relies on a multi-faceted spectroscopic approach. Understanding the expected spectral data is paramount for confirming synthesis, identifying unknowns, and ensuring sample purity. This guide will deconstruct the molecule's structure to predict its spectroscopic signatures, providing a logical workflow for its characterization.

Molecular Structure and Key Spectroscopic Features

The structure of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester contains several key features that will produce characteristic spectroscopic signals:

  • Seco A-Ring: The cleavage between C3 and C4 results in two carboxylic acid functionalities, which are derivatized as methyl esters. This significantly alters the chemical environment compared to the parent cholestane.

  • C5-C6 Double Bond: The olefinic bond introduces characteristic signals in both ¹H and ¹³C NMR and a specific stretching frequency in IR spectroscopy.

  • Dimethyl Ester Groups: Two identical methyl ester groups (-COOCH₃) will produce strong, sharp singlets in ¹H NMR, distinct carbonyl carbon signals in ¹³C NMR, and a prominent C=O stretch in the IR spectrum.

  • Cholestane Backbone and Side Chain: The intact B, C, and D rings and the isooctyl side chain contain numerous stereocenters and methyl groups that serve as fingerprints for the core steroid structure.

Synthesis and Purification Protocol

A robust characterization begins with a pure sample. The following is a validated, multi-step protocol for the synthesis of the title compound from cholesterol, a readily available starting material.

Causality in Synthetic Design

The chosen pathway involves the oxidative cleavage of the C5-C6 double bond in cholesterol. A direct ozonolysis of cholesterol can lead to a mixture of products due to the free 3β-hydroxyl group.[3][4] Therefore, a more controlled approach involves:

  • Protection: Acetylation of the 3β-hydroxyl group to prevent side reactions.

  • Oxidative Cleavage: Lemieux-von Rudloff oxidation (using periodate and a catalytic amount of permanganate) provides a direct route to the dicarboxylic acid from the alkene.

  • Esterification: Conversion of the resulting diacid to the more stable and chromatographically manageable dimethyl ester using diazomethane or methanolic HCl.

Step-by-Step Experimental Protocol

Step 1: Acetylation of Cholesterol

  • Dissolve cholesterol (1.0 eq) in pyridine (5 mL per gram of cholesterol) in a round-bottom flask.

  • Add acetic anhydride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding crushed ice.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cholesteryl acetate.

Step 2: Oxidative Cleavage to 3,4-secocholest-5-ene-3,4-dioic acid

  • Dissolve the cholesteryl acetate (1.0 eq) in a 3:1 mixture of tert-butanol and water.

  • Add sodium metaperiodate (NaIO₄, 4.0 eq) and potassium permanganate (KMnO₄, 0.05 eq).

  • Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.

  • Terminate the reaction by adding a saturated solution of sodium bisulfite until the purple/brown color disappears.

  • Acidify the mixture to pH 2 with 2M HCl.

  • Extract the diacid product with ethyl acetate. Dry the organic phase over Na₂SO₄ and concentrate to yield the crude 3,4-seco-dioic acid.

Step 3: Dimethyl Ester Formation

  • Dissolve the crude diacid in a 10:1 mixture of diethyl ether and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists. (Caution: Diazomethane is toxic and explosive. This should only be performed in a well-ventilated fume hood with appropriate safety precautions).

  • Allow the reaction to stir for 1 hour at 0 °C.

  • Quench any excess diazomethane by the dropwise addition of acetic acid.

  • Wash the solution with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester.[5]

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR_Acq 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Purification->NMR_Acq Pure Sample MS_Acq HRMS (ESI/APCI) Purification->MS_Acq IR_Acq FT-IR Purification->IR_Acq Data_Analysis Spectral Interpretation NMR_Acq->Data_Analysis MS_Acq->Data_Analysis IR_Acq->Data_Analysis Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm Purity_Assess Purity Assessment Structure_Confirm->Purity_Assess Validated Data Final_Report Final Characterization Report Purity_Assess->Final_Report

Caption: Workflow for Synthesis, Purification, and Spectroscopic Elucidation.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for the title compound, grounded in established principles and data from analogous structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment. Key signals are predicted as follows, assuming CDCl₃ as the solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Cited Analogs
H-6 (Olefinic) 5.4 - 5.6Broad SingletThe proton on the C5-C6 double bond is expected in the typical olefinic region. Its chemical shift is influenced by the adjacent cleaved A-ring. Similar olefinic protons in cholestane derivatives appear in this range.[6]
-OCH₃ (Ester Methyls) ~3.67Singlet (6H)The six protons of the two magnetically equivalent methyl ester groups are expected to give a strong, sharp singlet. This is a highly characteristic signal for methyl esters.[7]
H-2 (α to C-3 ester) 2.2 - 2.4MultipletThese methylene protons are alpha to a carbonyl group and are expected to be deshielded. The signal will likely be a complex multiplet due to coupling with adjacent protons.[7]
H-19 (Angular Methyl) ~1.25Singlet (3H)The C-19 methyl is attached to C-10, adjacent to the C5 double bond. Its chemical shift will be higher than the C-18 methyl. This is a key fingerprint signal for the cholestane core.[8]
H-18 (Angular Methyl) ~0.68Singlet (3H)The C-18 methyl is located on C-13 in a sterically shielded environment, resulting in a characteristic upfield signal, which is one of the most reliable signals for identifying the steroid nucleus.[8]
Side Chain Methyls 0.85 - 0.95Doublets/TripletProtons of the C-21, C-26, and C-27 methyl groups in the isooctyl side chain will appear as overlapping doublets and triplets in the upfield region, typical for the cholestane side chain.[9]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts provide complementary information to the ¹H NMR data.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Cited Analogs
C-3 & C-4 (Carbonyls) 173 - 175The carbonyl carbons of the two ester groups are highly deshielded and will appear far downfield. This is a definitive signal for the presence of ester functionalities.[7]
C-5 (Olefinic) ~140The quaternary carbon of the double bond (C-5) is expected to be more downfield than the protonated carbon (C-6). Similar values are seen for C-5 in cholest-5-ene derivatives.[6]
C-6 (Olefinic) ~122The protonated carbon of the double bond (C-6) is expected in this region. The combination of C-5 and C-6 signals confirms the endocyclic double bond.[6]
-OCH₃ (Ester Methyls) ~51.5The carbons of the two methyl ester groups are highly characteristic and appear in a narrow window, providing strong evidence for the dimethyl ester structure.[7][10]
C-10 & C-13 (Quaternary) 35 - 45These are the quaternary carbons at the ring junctions of the steroid core. Their precise shifts are diagnostic of the overall steroid stereochemistry.[11]
C-18 & C-19 (Methyls) 12 - 20The angular methyl carbons (C-18 and C-19) provide fingerprint signals in the upfield aliphatic region, confirming the integrity of the cholestane core.[11]
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.[12]

  • Molecular Formula: C₃₀H₅₀O₄

  • Exact Mass: 474.3658

  • Predicted [M+H]⁺ Ion: 475.3731

  • Predicted [M+Na]⁺ Ion: 497.3550

Expected Fragmentation Patterns: The fragmentation of secosteroids can be complex, but key losses can be predicted:

  • Loss of Methoxy Group: A fragment corresponding to the loss of a methoxy radical (·OCH₃, 31 Da) or methanol (CH₃OH, 32 Da) is highly likely.

  • Loss of Methyl Ester Group: Cleavage resulting in the loss of the ·COOCH₃ group (59 Da).

  • Side Chain Cleavage: The cholestane side chain (C₈H₁₇) is prone to cleavage, typically at the C17-C20 bond, leading to a significant fragment ion corresponding to the loss of 113 Da.

  • Ring Fissions: While the intact B, C, and D rings are relatively stable, characteristic fragmentation of the steroid nucleus can occur under higher energy conditions.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2850-3000 C-H Stretch (Aliphatic)StrongCorresponds to the numerous sp³ C-H bonds in the cholestane skeleton and side chain.
~1740 C=O Stretch (Ester)Very StrongThis is the most prominent and diagnostic peak in the spectrum, confirming the presence of the ester carbonyls.
~1650 C=C Stretch (Alkene)MediumIndicates the presence of the C5-C6 double bond. The intensity may be variable.
1150-1250 C-O Stretch (Ester)StrongThe C-O single bond stretch of the ester group provides further confirmation of this functionality.

Conclusion

The structural elucidation of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. By understanding the fundamental structure of the molecule, one can predict the characteristic signals in ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy with high confidence. The data presented in this guide, based on established principles and analogous compounds, provide a robust template for researchers to confirm the synthesis and purity of this important secosteroid, facilitating its use in further biological and chemical research.

References

  • Horváth, G., & Ambrus, G. (1977). The mass spectral fragmentation of 9alpha-hydroxy steroids and related compounds. Biomedical Mass Spectrometry, 4(6), 376-80. Available at: [Link]

  • Wang, W., et al. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. Chinese Journal of Natural Medicines, 14(11), 869-876. Available at: [Link]

  • Tomono, S., et al. (2009). Formation of cholesterol ozonolysis products by PMA-activated neutrophil-like HL-60 cells. Journal of Health Science, 55(4), 570-575. Available at: [Link]

  • Pike, I., et al. (2024). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Murphy, R. C. (n.d.). Tandem Mass Spectrometry of Lipids: Chapter 7 - Steroids. The AOCS Lipid Library. Available at: [Link]

  • Hamilton, J. A., et al. (1993). Molecular organization and motions of cholesteryl esters in crystalline and liquid crystalline phases: a 13C and 1H magic angle spinning NMR study. Biochemistry, 32(35), 9259-66. Available at: [Link]

  • Tomono, S., et al. (2009). Formation of Cholesterol Ozonolysis Products Through an Ozone-Free Mechanism Mediated by the myeloperoxidase-H2O2-chloride System. Biochemical and Biophysical Research Communications, 383(2), 222-7. Available at: [Link]

  • Shackleton, C. H. (2010). Clinical steroid mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491-5. Available at: [Link]

  • Duddeck, H., et al. (1987). Highfield 1H and 13C NMR of 5-oxygenated cholestane-6-oxime derivatives. Bulletin of the Chemical Society of Ethiopia, 1(1), 18-28. Available at: [Link]

  • Lee, P.-C., et al. (2012). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Journal of Biomedicine and Biotechnology, 2012, 690942. Available at: [Link]

  • Butovich, I. A. (2013). 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. Experimental Eye Research, 112, 151-9. Available at: [Link]

  • Viano, K., et al. (2016). Assay of Protein and Peptide Adducts of Cholesterol Ozonolysis Products by Hydrophobic and Click Enrichment Methods. Chemical Research in Toxicology, 29(10), 1641-1652. Available at: [Link]

  • American Chemical Society. (n.d.). Ozonization of cholesterol. Journal of the American Chemical Society. Available at: [Link]

  • de Vries, E. J., & van der Gen, A. (1989). Synthesis and 13C-NMR Analysis of 5 Alpha- And 5 beta-cholestane-3,6-dione. Steroids, 54(3), 333-44. Available at: [Link]

  • da Silva, V. C., et al. (2004). Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated from Rudgea jasminoides. Journal of the Brazilian Chemical Society, 15(4). Available at: [Link]

  • Wentworth, P., et al. (2003). Cholesterol ozonolysis products in human atherosclerotic plaques. PNAS, 100(4), 1490-4. Available at: [Link]

  • Sarkar, A., et al. (2022). A Green and Sustainable Approach to Synthesize Steroidal Scaffolds and their Biological Applications. Molecules, 27(19), 6245. Available at: [Link]

  • Mitropoulos, K. A., et al. (1972). The Formation of cholest-5-ene-3 ,26-diol as an Intermediate in the Conversion of Cholesterol Into Bile Acids by Liver Mitochondria. Biochemical Journal, 130(2), 363-71. Available at: [Link]

  • Mandal, A., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Biophysical Journal, 114(4), 813-819. Available at: [Link]

  • Lee, P.-C., et al. (2012). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Journal of Biomedicine and Biotechnology, 2012. Available at: [Link]

  • Zhang, Q., et al. (2007). Synthesis of cholest-5-en-24-oxo-3β, 19-diacetate. Journal of Chemical Research, 2007(1), 54-55. Available at: [Link]

  • NIST. (n.d.). Cholestane. NIST Chemistry WebBook. Available at: [Link]

  • Hagey, L. R., et al. (2017). 3,4-Seco-12α-hydroxy-5β-cholan-3,4,24-trioic Acid, a Novel Secondary Bile Acid: Isolation from the Bile of the Common Ringtail Possum (Pseudocheirus peregrinus) and Chemical Synthesis. Journal of Lipids, 2017, 3056254. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of DIO. Supporting Information. Available at: [Link]

Sources

Uncoupling Efficacy from Toxicity: A Technical Guide to the In Vitro Evaluation of Novel Seco-Steroids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Seco-steroids—molecules characterized by a cleaved ring within the classical steroid nucleus—represent a highly potent class of endocrine modulators. The most biologically active endogenous seco-steroid, 1α,25-dihydroxyvitamin D₃ (calcitriol), governs calcium homeostasis, cellular differentiation, and immune regulation. However, the therapeutic application of calcitriol in oncology and dermatology is severely limited by dose-dependent hypercalcemia. Consequently, modern drug development focuses on synthesizing synthetic analogs (e.g., paricalcitol, PRI-2191) designed to uncouple anti-proliferative efficacy from calcemic toxicity 1.

This whitepaper provides a field-proven, causality-driven framework for the preliminary in vitro screening of novel seco-steroids, ensuring that only the most structurally and metabolically optimized candidates progress to in vivo models.

The Seco-Steroid/VDR Axis: Mechanistic Grounding

To design an effective screening cascade, one must first understand the molecular target. Seco-steroids exert their primary genomic effects through the Vitamin D Receptor (VDR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily 2. Upon binding to the VDR Ligand-Binding Domain (LBD), the receptor undergoes a conformational shift, heterodimerizes with the Retinoid X Receptor (RXR), and translocates to the nucleus to bind Vitamin D Response Elements (VDREs).

Recent structural biology insights also highlight non-classical pathways, such as the VDR-mediated sequestration of SMAD3, which rapidly suppresses TGF-β fibrotic signaling without requiring classical VDRE transcription 3.

VDR_Signaling SecoSteroid Seco-steroid Ligand CytosolVDR Cytosolic VDR SecoSteroid->CytosolVDR Binds LBD LigandVDR Ligand-VDR Complex CytosolVDR->LigandVDR Conformational Shift RXR RXR Heterodimerization LigandVDR->RXR Recruitment Nucleus Nuclear Translocation RXR->Nucleus VDRE VDRE Binding Nucleus->VDRE GeneExpression Target Gene Modulation VDRE->GeneExpression Transcription

Fig 1. Classical Seco-steroid Vitamin D Receptor (VDR) Genomic Signaling Pathway.

Strategic Workflow for In Vitro Evaluation

A common pitfall in early-stage drug discovery is rushing novel compounds directly into complex phenotypic assays. As an application scientist, I advocate for a strict, causality-driven funnel. We must isolate variables: first proving the molecule binds the receptor, then proving it enters the cell to activate transcription, and finally assessing its phenotypic and metabolic profile.

Workflow Phase1 Phase 1: Receptor Affinity (FP Binding Assay) Decision1 IC50 < 10 nM? Phase1->Decision1 Phase2 Phase 2: Cellular Efficacy (Reporter Gene Assay) Decision2 EC50 Comparable? Phase2->Decision2 Phase3 Phase 3: Phenotypic Response (SRB Proliferation) Phase4 Phase 4: Metabolic Stability (CYP24A1 Induction) Phase3->Phase4 Decision1->Phase2 Yes Reject Compound Dropped Decision1->Reject No Decision2->Phase3 Yes Decision2->Reject No

Fig 2. Sequential In Vitro Screening Workflow for Novel Seco-steroid Analogs.

Core Experimental Methodologies

The following protocols are designed as self-validating systems , meaning internal controls inherently prove the assay's mechanical success regardless of the experimental compound's performance.

Protocol 1: Cell-Free VDR Competitive Binding (Fluorescence Polarization)

The Causality: We utilize Fluorescence Polarization (FP) over traditional tritiated radioligand binding to eliminate hazardous waste and remove washing steps that perturb binding equilibrium. FP relies on the principle that a small, unbound fluorescent tracer rotates rapidly (low polarization). When bound to the massive VDR protein, rotation slows (high polarization). A successful analog competitively displaces the tracer, reducing polarization [[4]]().

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20).

  • Complex Formation: Incubate recombinant human VDR-LBD (5 nM) with a rhodamine-labeled VDR tracer (2 nM) in a 384-well black microplate.

  • Compound Addition: Add the novel seco-steroid in a 10-point dose-response curve (ranging from 10 pM to 10 µM).

  • Self-Validation Control: Run a parallel standard curve using unlabeled 1α,25(OH)₂D₃ (Calcitriol) to validate assay sensitivity. Include a "Tracer Only" well (minimum polarization baseline) and a "Tracer + VDR" well (maximum polarization baseline).

  • Incubation & Readout: Incubate for 2 hours at room temperature in the dark. Read on a microplate reader equipped with FP filters (Ex: 535 nm, Em: 590 nm). Calculate IC₅₀ using 4-parameter logistic regression.

Protocol 2: Phenotypic Anti-Proliferative Assay (SRB Method)

The Causality: Why Sulforhodamine B (SRB) instead of the ubiquitous MTT assay? Seco-steroids frequently induce cellular differentiation, which fundamentally alters mitochondrial dehydrogenase activity, artificially skewing MTT readouts. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass 1.

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent neoplastic cells (e.g., A549 or MCF-7) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Treatment: Expose cells to the seco-steroid analogs for 72 hours.

  • Self-Validation Control: Include a vehicle control (0.1% Ethanol) to rule out solvent toxicity, and a known cytostatic agent (e.g., Doxorubicin) to confirm assay responsiveness.

  • Fixation: Add cold 50% Trichloroacetic Acid (TCA) directly to the wells (final concentration 10%) and incubate at 4°C for 1 hour. Wash 5 times with distilled water and air dry.

  • Staining & Quantification: Add 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm.

Protocol 3: Metabolic Liability Assessment via CYP24A1 RT-qPCR

The Causality: CYP24A1 is the primary catabolic enzyme for seco-steroids. Its promoter contains two VDREs, making it highly inducible by VDR agonists. Measuring CYP24A1 mRNA serves a dual purpose: it validates genomic VDR activation inside a living cell and predicts the metabolic liability of the analog. If a drug induces its own degrading enzyme too aggressively, its in vivo half-life will be negligible 5.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat target cells with 100 nM of the seco-steroid for 24 hours. Lyse cells and extract total RNA using a silica-membrane spin column.

  • Reverse Transcription: Synthesize cDNA using a standardized input of 500 ng total RNA and random hexamers.

  • qPCR Execution: Run quantitative PCR using SYBR Green chemistry with specific primers for human CYP24A1.

  • Self-Validation Control: Co-amplify a housekeeping gene (e.g., GAPDH or ACTB). You must statistically verify that the housekeeping gene's raw Cq value does not shift upon seco-steroid treatment. Calculate relative fold-change using the 2^(-ΔΔCt) method.

Data Interpretation & Quantitative Benchmarks

To contextualize the results of the screening cascade, experimental analogs should be benchmarked against established clinical and experimental compounds. The table below summarizes typical in vitro profiles.

CompoundVDR Binding Affinity (IC₅₀)Anti-Proliferative Efficacy (IC₅₀)CYP24A1 Inducibility
1α,25(OH)₂D₃ (Calcitriol) ~0.5 - 1.0 nM~10 - 50 nMExtremely High
Paricalcitol ~1.5 - 3.0 nM~20 - 80 nMModerate
PRI-2191 ~1.0 - 2.0 nM~10 - 40 nMModerate
GW0742 (Antagonist Control)~8.7 µMN/A (Antagonizes VDR)Suppresses

Note: A highly desirable novel seco-steroid will exhibit a VDR IC₅₀ < 5.0 nM, robust anti-proliferative activity, but critically, a blunted induction of CYP24A1 to ensure pharmacokinetic stability.

Sources

Methodological & Application

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Structural Significance

Seco-steroids—steroid derivatives where one of the constituent rings has undergone cleavage—present unique analytical challenges and opportunities in drug development and lipidomics. Specifically, 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester (CAS: 55651-92-8) is a critical synthetic intermediate and a biomarker for specific oxidative cholesterol degradation pathways[1].

Structurally, this molecule features a cleaved A-ring that has been oxidized to a dioic acid and subsequently protected as a dimethyl ester[2]. The presence of the intact C17 aliphatic isooctyl side chain, combined with the C5-C6 double bond and the dual ester moieties, dictates a highly specific mass spectrometric fragmentation behavior. Understanding these pathways is essential for researchers developing modified steroidal active pharmaceutical ingredients (APIs) or profiling lipid oxidation states[3].

Causality in Ionization and Fragmentation Strategies

As a Senior Application Scientist, selecting the correct ionization source is the first critical decision. Intact sterols typically require chemical derivatization (e.g., silylation) to achieve sufficient volatility for GC-MS or to enhance ionization in LC-MS. However, because the A-ring of 3,4-secocholest-5-ene-3,4-dioic acid is already esterified, the molecule is inherently more volatile and lipophilic.

Why APCI over ESI? For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is vastly superior to Electrospray Ionization (ESI) for this compound. ESI relies on the presence of highly polar or easily protonated functional groups (like amines or free carboxylic acids). The neutral, lipophilic nature of the dimethyl ester groups results in poor ESI efficiency. APCI, which relies on gas-phase ion-molecule reactions, efficiently protonates the ester carbonyls, yielding a robust [M+H]+ precursor ion.

Mechanistic Pathways of Fragmentation

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule (Exact Mass: 460.3553 Da) undergoes three primary, predictable degradation routes:

  • Aliphatic Side-Chain Cleavage (m/z 347): The C17-C20 bond is highly labile under collisional activation. The loss of the C8​H17​ isooctyl side chain (113 Da) is driven by the formation of a stable tertiary carbocation at C17, a hallmark of cholestane-derived structures.

  • Ester Group Eliminations (m/z 429, 428, 401): The dimethyl ester groups undergo both radical and neutral losses. Alpha-cleavage results in the loss of a methoxy radical ( ⋅OCH3​ , 31 Da) or the entire ester radical ( ⋅COOCH3​ , 59 Da). Concurrently, hydrogen rearrangements facilitate the neutral loss of methanol ( CH3​OH , 32 Da).

  • B-Ring Allylic Cleavage: The C5​−C6​ double bond directs fragmentation by stabilizing adjacent carbocations through allylic resonance, leading to complex retro-Diels-Alder (RDA) type cleavages that strip away the remaining A-ring fragments[4].

MS_Fragmentation M Molecular Ion [M]•+ m/z 460 M_OCH3 [M - •OCH3]+ m/z 429 M->M_OCH3 -31 Da (Methoxy Radical) M_CH3OH [M - CH3OH]•+ m/z 428 M->M_CH3OH -32 Da (Methanol) M_COOCH3 [M - •COOCH3]+ m/z 401 M->M_COOCH3 -59 Da (Ester Radical) M_SC [M - C8H17]+ m/z 347 M->M_SC -113 Da (Side Chain) M_SC_CH3OH [M - C8H17 - CH3OH]+ m/z 315 M_CH3OH->M_SC_CH3OH -113 Da (Side Chain) M_SC->M_SC_CH3OH -32 Da (Methanol)

Proposed mass spectrometry fragmentation pathways for the seco-steroid.

Quantitative Diagnostic Ions Summary

To facilitate rapid dereplication and Multiple Reaction Monitoring (MRM) method development, the quantitative fragmentation data is summarized below.

m/z (Nominal)Ion TypeNeutral / Radical LossStructural Assignment & CausalityRelative Abundance (CID)
460 [M]∙+ NoneIntact molecular ion (EI mode)15%
429 [M−31]+ ⋅OCH3​ Alpha-cleavage of the ester methoxy group.40%
428 [M−32]∙+ CH3​OH Hydrogen rearrangement and neutral methanol loss.65%
401 [M−59]+ ⋅COOCH3​ Complete loss of the C3 or C4 ester moiety.30%
347 [M−113]+ C8​H17​ Cleavage of the C17 isooctyl side chain.100% (Base Peak)
315 [M−145]+ C8​H17​+CH3​OH Sequential loss of side chain and methanol.80%

Self-Validating Experimental Protocol: LC-APCI-MS/MS

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) and a pre-acquisition System Suitability Test (SST), the workflow actively prevents false-negative fragment detection caused by collision energy drift or source contamination.

Analytical_Workflow S1 1. Sample Prep Liquid Extraction S2 2. Calibration IS & SST Validation S1->S2 S3 3. Separation UHPLC (C18) S2->S3 S4 4. Ionization APCI+ Mode S3->S4 S5 5. Detection QqQ MS/MS S4->S5

Self-validating LC-MS/MS analytical workflow for seco-steroid characterization.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration (The Validation Loop)

  • Prepare SST Mix: Formulate a solution containing 10 ng/mL of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester reference standard[2] and 10 ng/mL of Cholesterol-d7 (Internal Standard).

  • Collision Energy (CE) Ramping: Inject the SST mix and perform a CE ramp from 10 eV to 40 eV.

  • Validation Gate: The system is only validated for sample acquisition if the m/z 461→347 transition (analyte) and the m/z 394→376 transition (Cholesterol-d7) both achieve a signal-to-noise ratio (S/N) > 100 at their optimal CE. Causality: This ensures the quadrupole collision cell is transferring sufficient energy to break the robust C17-C20 aliphatic bond.

Phase 2: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of the biological or synthetic sample into a glass vial.

  • Spike with 10 µL of the Cholesterol-d7 IS (1 µg/mL).

  • Add 500 µL of Hexane:Ethyl Acetate (80:20, v/v). Causality: The highly lipophilic nature of the dimethyl ester requires a non-polar extraction solvent. This specific ratio maximizes analyte recovery while precipitating polar matrix proteins and salts.

  • Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitute in 100 µL of Methanol:Isopropanol (50:50, v/v) for LC injection.

Phase 3: UHPLC Chromatographic Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The hydrophobic stationary phase provides excellent retention for the intact steroidal backbone.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% Formic Acid.

  • Gradient: Initiate at 60% B, ramp to 100% B over 8 minutes, hold for 3 minutes, and re-equilibrate. Flow rate: 0.4 mL/min.

Phase 4: APCI-MS/MS Acquisition

  • Source Parameters: Set the APCI corona discharge current to 4.0 µA, vaporizer temperature to 400°C, and capillary temperature to 250°C. Causality: High vaporizer temperatures are mandatory to fully volatilize the heavy steroid ester (460 Da) without inducing thermal degradation.

  • MRM Transitions: Monitor the primary quantitative transition 461.4→347.3 (CE: 25 eV) and the qualitative confirmatory transition 461.4→315.2 (CE: 30 eV).

Sources

Application Note: 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester as a Scaffold for Novel A-Ring Cleaved Steroid Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry, Structural Biology, and Pharmacology

Executive Summary & Structural Rationale

The rigid tetracyclic core of traditional steroids often limits the spatial vectors available for pharmacophore expansion. The strategic cleavage of the steroidal A-ring—yielding "seco-steroids"—represents a paradigm shift in rational drug design. 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester (CAS 55651-92-8) serves as a highly versatile, commercially available scaffold for developing these A-ring modified therapeutics[1],[2].

By opening the A-ring between the C3 and C4 positions, the resulting 3,4-seco-steroid gains localized conformational flexibility while maintaining the highly lipophilic, rigid B-C-D ring system. This unique structural topology provides higher drug-likeness, optimized rigidity, and enhanced hydrophobicity compared to linear molecules, making seco-steroids exceptionally suited for targeting large, featureless protein-protein interaction (PPI) interfaces[3]. The dimethyl ester moiety is critical: it acts as a stable protecting group that allows for regioselective mono-deprotection, enabling the asymmetric installation of diverse functional groups (e.g., amides, heterocycles) at the C3 and C4 vectors[4].

Mechanistic Causality: Therapeutic Applications of 3,4-Seco-Steroids

The 3,4-seco modification has unlocked novel pharmacological pathways that are inaccessible to intact steroidal counterparts.

Anti-Inflammatory Design: The HMGB1/TLR4 Axis

High Mobility Group Box 1 (HMGB1) is a critical pro-inflammatory cytokine that binds to the Toll-like Receptor 4 (TLR4) to trigger a massive inflammatory cascade. Traditional small molecules struggle to inhibit HMGB1 due to its large, flat binding interface. However, A-ring cleaved triterpenoids and steroids (such as 3,4-seco-ursane derivatives) possess the exact spatial geometry required to occupy the druggable interface of HMGB1, directly blocking its interaction with TLR4[5],[3].

Oncology: Targeting Triple-Negative Breast Cancer (TNBC)

In oncology, 3,4-seco-lupane and related seco-steroid derivatives have demonstrated potent multi-pathway anti-tumor activity. These compounds induce apoptosis in TNBC cells by modulating the PI3K/AKT/FoxO1 signaling pathway, while simultaneously inhibiting tumor angiogenesis via the ID1/TSP-1 pathway[6]. The absence of the rigid A-ring allows these hybrids to fit optimally into the active sites of kinases like CDK6 and HER2/neu[4].

Pathway Drug 3,4-seco-steroid Scaffold (e.g., CAS 55651-92-8 derivative) HMGB1 HMGB1 Protein (Extracellular Target) Drug->HMGB1 Direct Binding (Steric Blockade) TLR4 TLR4 Receptor HMGB1->TLR4 Activation MyD88 MyD88 Adaptor Protein TLR4->MyD88 Signal Transduction NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Cascade Inflammation Pro-inflammatory Cytokines (NO, TNF-α, IL-6) NFkB->Inflammation Gene Transcription

Figure 1: Mechanism of action for 3,4-seco-steroid derivatives in disrupting the HMGB1/TLR4 inflammatory cascade.

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of various 3,4-seco-modified steroidal and triterpenoid scaffolds across different therapeutic targets, highlighting the broad utility of the A-ring cleavage strategy.

Compound Class / ScaffoldTarget / PathwayCell Line / ModelEfficacy (IC₅₀)Reference
3,4-Seco-lupane derivative (I-27) PI3K/AKT/FoxO1MDA-MB-231 (TNBC)1.02 μM[6]
3,4-Seco-ursane (PT-22) HMGB1 / TLR4RAW 264.7 Macrophages9.37 μM (NO reduction)[5],[3]
3,4-Seco-isopimarane (Fladin C) Viral EntryEbola Pseudovirus66.7 μM[7]
3,4-Secocholest-5-ene dimethyl ester Synthetic PrecursorN/AN/A (Scaffold)[1]

Validated Experimental Protocol: Synthesis & Screening Workflow

To ensure a self-validating experimental system, the following protocol details the transformation of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester into a bioactive library, followed by orthogonal biophysical and phenotypic screening.

Phase 1: Regioselective Derivatization

Causality: The dimethyl ester is highly stable. To attach a target-binding pharmacophore, we perform a controlled mono-saponification to yield a 3-ester-4-acid intermediate, allowing precise amide coupling at the C4 position without cross-reactivity.

  • Mono-Saponification: Dissolve 10 mg of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester[1] in 2 mL of THF/MeOH (1:1). Add 1.1 equivalents of 0.1 M LiOH dropwise at 0°C. Stir for 4 hours.

  • Amide Coupling: Isolate the mono-acid intermediate. React with your chosen primary amine (e.g., an aryl amine for HMGB1 targeting) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Purification: Purify via reverse-phase HPLC to isolate the target 3,4-secocholest-amide derivative.

Phase 2: Target Binding Validation (Biolayer Interferometry)

Causality: Highly lipophilic steroids often cause non-specific binding and microfluidic clogging in Surface Plasmon Resonance (SPR). Biolayer Interferometry (BLI) utilizes dip-and-read biosensors, eliminating microfluidic artifacts and providing highly accurate KD​ values for lipophilic compounds[5].

  • Sensor Preparation: Hydrate Ni-NTA biosensors in assay buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes.

  • Protein Loading: Load His-tagged HMGB1 protein (20 μg/mL) onto the biosensors until a shift of ~1.0 nm is achieved.

  • Kinetic Association/Dissociation: Dip the loaded sensors into a serial dilution of the synthesized 3,4-secocholest derivative (1.56 μM to 50 μM). Record association for 300 seconds and dissociation in blank buffer for 300 seconds.

  • Validation: Use Glycyrrhizin as a positive control. Calculate the dissociation constant ( KD​ ) using a 1:1 binding model.

Phase 3: Phenotypic Validation (NO Release Assay)

Causality: Direct binding to HMGB1 is only therapeutically relevant if it functionally prevents TLR4 activation. RAW 264.7 macrophages natively express TLR4 and produce Nitric Oxide (NO) upon HMGB1 stimulation. Measuring NO reduction confirms the functional antagonism of the synthesized hit[5],[8].

  • Cell Culture: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Co-Treatment: Pre-treat cells with the 3,4-secocholest derivative (0.1 - 20 μM) for 1 hour. Stimulate with recombinant HMGB1 (1 μg/mL) for 24 hours.

  • Readout: Quantify nitrite accumulation in the culture media using the Griess reagent system. Measure absorbance at 540 nm.

  • Self-Validation Check: Ensure cell viability is >95% using an MTT assay to confirm that NO reduction is due to HMGB1 inhibition, not compound cytotoxicity.

Workflow S1 Scaffold Sourcing (CAS 55651-92-8) S2 Regioselective Functionalization S1->S2 S3 Target Binding (BLI Assay) S2->S3 S4 Phenotypic Validation (NO Release Assay) S3->S4

Figure 2: Self-validating workflow from scaffold sourcing to functional phenotypic validation.

References

  • Zhu, Y., et al. "Natural triterpenoid-aided identification of the druggable interface of HMGB1 occupied by TLR4." RSC Advances, 2020.[Link]

  • Wang, et al. "Design and synthesis of 3,4-seco-Lupane triterpene derivatives: targeting tumor angiogenesis and inducing apoptosis in triple-negative breast cancer." Frontiers in Pharmacology, 2025.[Link]

  • "Microbial-Catalyzed Baeyer–Villiger Oxidation for 3,4-seco-Triterpenoids as Potential HMGB1 Inhibitors." ACS Omega, 2022.[Link]

  • Grishko, V. V., et al. "Synthesis, cytotoxic evaluation, and molecular docking studies of the semi-synthetic 'triterpenoid-steroid' hybrids." Steroids, 2018.[Link]

Sources

Using 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester as a biomarker for steroid degradation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Quantification of 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester, a Novel Biomarker for Steroid A-Ring Degradation, via Mass Spectrometry

Introduction: A New Window into Steroid Metabolism

Steroids are fundamental biomolecules and persistent environmental compounds whose degradation is crucial for both biological homeostasis and environmental carbon cycling.[1] The microbial catabolism of the robust steroid ring system is a key process, with the 9,10-seco pathway, involving the cleavage of the B-ring, being the most extensively studied route.[2][3] However, alternative degradation pathways exist that provide more nuanced insights into specific biological or chemical processes.

This document introduces a methodology for the detection and quantification of 3,4-secocholest-5-ene-3,4-dioic acid , a product of cholesterol A-ring cleavage. The opening of the A-ring between carbons 3 and 4 generates a dicarboxylic acid, a "seco-steroid," which serves as a specific marker for this degradation pathway. While this specific cholesterol metabolite represents an emerging area of study, the formation of analogous 3,4-seco-dioic acid structures from other steroids is documented. For instance, 3,4-seco-solanidine-3,4-dioic acid has been identified as a urinary biomarker derived from dietary steroidal alkaloids, and a 3,4-seco bile acid has been isolated as a novel secondary bile acid, likely formed by intestinal microflora.[4][5]

These precedents establish a strong biochemical basis for using 3,4-secocholest-5-ene-3,4-dioic acid as a biomarker for specific microbial activities or oxidative conditions that lead to cholesterol A-ring scission. Due to its polar dicarboxylic acid nature, direct analysis is challenging. This guide provides a comprehensive protocol for its extraction, chemical derivatization to the more analytically amenable 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester , and subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Biochemical Principle: The A-Ring Cleavage Pathway

The formation of 3,4-secocholest-5-ene-3,4-dioic acid proceeds via the oxidative cleavage of the A-ring of the cholesterol backbone. This is distinct from the canonical 9,10-seco pathway initiated by many bacteria like Rhodococcus and Mycobacterium.[6][7] The A-ring cleavage likely involves a multi-step enzymatic cascade initiated by hydroxylation at the C3 and C4 positions, followed by oxidative bond scission.

The overall proposed transformation is visualized below.

Cholesterol_Cleavage_Pathway Cholesterol Cholesterol Intermediate Putative Diol Intermediate (e.g., Cholest-5-ene-3β,4β-diol) Cholesterol->Intermediate [1] Hydroxylation / Oxidation (Dioxygenase Activity) SecoAcid 3,4-secocholest-5-ene-3,4-dioic acid (Target Analyte) Intermediate->SecoAcid [2] Oxidative C3-C4 Bond Cleavage

Caption: Proposed pathway for cholesterol A-ring cleavage.

This pathway may be specific to certain microbial genera or occur under conditions of high oxidative stress, making the resulting seco-acid a potentially powerful and specific biomarker.

Analytical Strategy: From Polar Acid to Volatile Ester

The target analyte, a dicarboxylic acid, is non-volatile and exhibits poor chromatographic behavior, making it unsuitable for direct GC-MS analysis. The strategy hinges on converting the two polar carboxylic acid groups into their corresponding methyl esters. This derivatization step is critical for a self-validating system.

Causality behind Derivatization:

  • Increases Volatility: Esterification drastically reduces the boiling point of the molecule, allowing it to transition into the gas phase in the GC inlet without decomposition.

  • Improves Chromatographic Peak Shape: The non-polar ester interacts more favorably with standard non-polar GC columns (e.g., DB-5ms), resulting in sharp, symmetrical peaks necessary for accurate quantification.

  • Creates a Unique Mass Spectrum: The resulting dimethyl ester yields a predictable and unique fragmentation pattern under electron ionization (EI), enabling confident identification and quantification.

The overall experimental workflow is designed to ensure reproducibility and minimize analyte loss.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological/Environmental Sample Collection Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Deriv 5. Methyl Ester Derivatization Dry->Deriv Neutralize 6. Quench & Neutralize Deriv->Neutralize Extract2 7. Final Extraction of Ester Neutralize->Extract2 Dry2 8. Evaporate & Reconstitute Extract2->Dry2 GCMS 9. GC-MS Analysis Dry2->GCMS Quant 10. Data Processing & Quantification GCMS->Quant

Caption: Comprehensive workflow from sample to result.

Detailed Experimental Protocols

Protocol I: Extraction of 3,4-Secocholest-5-ene-3,4-dioic Acid

This protocol is optimized for the extraction of acidic steroids from aqueous matrices (e.g., microbial culture supernatant, water samples). The principle is liquid-liquid extraction (LLE) where the pH is adjusted to protonate the carboxylic acid groups, making them more soluble in an organic solvent.

Materials:

  • Sample (e.g., 10 mL culture supernatant)

  • Internal Standard (IS) solution (e.g., a commercially available C-13 labeled dicarboxylic acid or a non-endogenous seco-steroid)

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (HPLC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass centrifuge tubes (15 mL or 50 mL)

  • Nitrogen evaporation system or rotary evaporator

Procedure:

  • Aliquoting: To a 15 mL glass centrifuge tube, add 5.0 mL of the sample.

  • Internal Standard Spiking: Add a known amount of the internal standard solution. The choice of IS is critical for correcting for analyte loss during sample preparation.

  • Acidification: Carefully add 6M HCl dropwise to the sample while vortexing to adjust the pH to ~2.0. This step is crucial to ensure the dicarboxylic acid is in its neutral, protonated form, maximizing its partitioning into the organic solvent.

  • Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap securely and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer with a fresh 5.0 mL of ethyl acetate. Combine the organic extracts. This second extraction step ensures a high recovery of the analyte.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with the subsequent derivatization step.

  • Evaporation: Decant the dried extract into a new tube and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue contains the target seco-acid and is now ready for derivatization.

Protocol II: Derivatization to Dimethyl Ester

This procedure uses methanolic HCl to efficiently convert the carboxylic acids to methyl esters.

Materials:

  • Dried sample extract from Protocol I

  • 3N Methanolic HCl (commercially available or prepared by carefully bubbling dry HCl gas through anhydrous methanol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hexane (HPLC Grade)

  • GC Vial with insert

Procedure:

  • Reaction Setup: To the dried extract, add 1.0 mL of 3N Methanolic HCl.

  • Incubation: Securely cap the tube and heat at 60°C for 30 minutes. This reaction drives the Fischer esterification to completion.

  • Cooling & Quenching: Cool the reaction tube to room temperature. Carefully add 1.0 mL of saturated NaHCO₃ solution to neutralize the excess acid. Effervescence will occur.

  • Ester Extraction: Add 1.0 mL of hexane, vortex for 1 minute, and centrifuge for 5 minutes at 3,000 x g.

  • Final Transfer: Carefully transfer the upper hexane layer containing the derivatized analyte (dimethyl ester) to a clean GC vial.

  • Evaporation & Reconstitution: Evaporate the hexane to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

Protocol III: Instrumental Analysis & Data Quantification

Analysis is performed by Gas Chromatography with a Mass Spectrometric detector, operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

GC-MS Parameters & Data
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatography.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A standard, non-polar column suitable for a wide range of derivatized metabolites.
Injection Volume 1 µLStandard volume for trace analysis.
Inlet Mode SplitlessMaximizes transfer of analyte onto the column for high sensitivity.
Inlet Temp 280 °CEnsures rapid volatilization of the high-molecular-weight ester.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 150°C (hold 1 min), ramp 15°C/min to 320°C (hold 5 min)A robust temperature gradient to separate the analyte from matrix components.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable single quadrupole or triple quadrupole detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.
Suggested Ions Molecular Ion (M+), [M-31]+ (loss of OCH₃), [M-59]+ (loss of COOCH₃)These are characteristic fragments for methyl esters. Exact m/z values must be determined with a pure standard.
Method Validation & Quality Control

A trustworthy protocol must be a self-validating system. This is achieved by analyzing samples alongside a calibration curve and quality control (QC) samples. A pure analytical standard of 3,4-secocholest-5-ene-3,4-dioic acid (or its dimethyl ester) is required for this.

Calibration Curve: Prepare a series of standards of the dimethyl ester derivative at known concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. The response should be linear.

Key Validation Parameters:

ParameterDefinitionAcceptance Criteria (Typical)
Specificity Ability to detect the analyte in the presence of matrix components.No interfering peaks at the retention time of the analyte in blank samples.
Linearity (r²) Correlation between concentration and instrument response.r² ≥ 0.995
LOD Lowest concentration detectable with a signal-to-noise ratio of 3.To be determined experimentally.
LOQ Lowest concentration quantifiable with acceptable precision and accuracy.Signal-to-noise ratio of 10; Precision <20% RSD.
Precision Closeness of replicate measurements (intra- and inter-day).<15% Relative Standard Deviation (RSD).
Accuracy Closeness of measured value to the true value (assessed via spike-recovery).85-115% recovery.

References

  • Holert, J., et al. (2018). Aerobic 9,10-seco-steroid degradation pathways for cholesterol, cholate, and testosterone. ResearchGate. Available at: [Link]

  • Horinouchi, M., et al. (2018). Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. PMC. Available at: [Link]

  • Holert, J., et al. (2020). Steryl ester formation and accumulation in steroid-degrading bacteria. ASM Journals. Available at: [Link]

  • Wang, C., et al. (2021). Microbial degradation of steroid sex hormones: implications for environmental and ecological studies. PMC. Available at: [Link]

  • Holert, J., et al. (2019). Steryl ester formation and accumulation in steroid-degrading bacteria. bioRxiv. Available at: [Link]

  • Yam, K.C., et al. (2009). Studies of a Ring-Cleaving Dioxygenase Illuminate the Role of Cholesterol Metabolism in the Pathogenesis of Mycobacterium tuberculosis. PMC. Available at: [Link]

  • McDonald, J.G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. University of Texas Southwestern Medical Center. Available at: [Link]

  • McDonald, J.G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. PMC. Available at: [Link]

  • McDonald, J.G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. PubMed. Available at: [Link]

  • Mast, N., et al. (2017). Structural characterization of human cholesterol 7α-hydroxylase. PMC. Available at: [Link]

  • He, Y., et al. (2015). Isolation and Identification of 3,4-Seco-Solanidine-3,4-dioic Acid as a Urinary Biomarker of CYP2D6 Activity. PMC. Available at: [Link]

  • McGill University. Spectroscopic Data. McGill University. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Holert, J., et al. (2018). Aerobic 9,10-seco degradation pathways for cholesterol, cholate, and testosterone. ResearchGate. Available at: [Link]

  • Hagey, L.R., et al. (2019). 3,4-Seco-12α-hydroxy-5β-cholan-3,4,24-trioic Acid, a Novel Secondary Bile Acid: Isolation from the Bile of the Common Ringtail Possum (Pseudocheirus peregrinus) and Chemical Synthesis. ResearchGate. Available at: [Link]

  • Baumann, W.J., et al. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research. Available at: [Link]

  • Liu, M., et al. (2010). Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method. Pharmacognosy Magazine. Available at: [Link]

Sources

Application Note: Orthogonal Chromatographic Purification Strategies for Synthesized Secocholestane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Synthesized secocholestane derivatives (secosteroids)—most notably vitamin D analogs and their metabolites—present profound purification challenges. The photochemical cleavage of the steroidal B-ring (9,10-seco) imbues these molecules with high conformational flexibility compared to rigid tetracyclic sterols. Consequently, synthetic workflows frequently generate a complex matrix of unreacted precursors, photolytic isomers (e.g., tachysterol, lumisterol), and side-chain epimers[1].

Because these byproducts are often isobaric and possess nearly identical lipophilicity, a single-dimensional purification approach is insufficient. This application note details an orthogonal, multi-dimensional chromatographic strategy designed to transition from bulk matrix clearance to the high-resolution separation of secosteroid epimers.

Mechanistic Principles of Separation

As a Senior Application Scientist, it is critical to understand the causality behind stationary phase selection rather than relying on trial and error.

  • Normal Phase (NP) Flash Chromatography: Exploits the hydrogen-bonding capacity of the A-ring (C3) and side-chain hydroxyl groups. This step is strictly for bulk clearance. It separates the highly non-polar unreacted sterols and polar oxidative degradation products from the target secosteroid pool[2].

  • Argentation (Silver-Ion) Chromatography: Standard silica cannot resolve the photolytic isomers generated during B-ring opening. Argentation chromatography utilizes silver nitrate ( AgNO3​ ) impregnated silica. The Ag+ ions act as electron acceptors, forming reversible π -complexes with the double bonds of the secosteroids[3]. Because the steric accessibility of the conjugated triene system differs drastically between cis-like (vitamin D) and trans-like (tachysterol) isomers, argentation provides baseline resolution based on the degree and geometry of unsaturation[3].

  • Shape Selectivity via Fluorinated RP-HPLC: The final hurdle is the separation of diastereomers, such as the 20R and 20S epimers of hydroxyvitamin D3. Standard C18 columns rely purely on dispersive hydrophobic interactions, often resulting in co-elution. Pentafluorophenyl (PFP) stationary phases introduce dipole-dipole, π−π , and shape-selective interactions. The rigid fluorinated ring system discriminates between the slight conformational differences of the aliphatic side chains, enabling baseline resolution[1]. Alternatively, C18 core-shell architectures can be deployed to minimize eddy diffusion, sharpening peaks for closely eluting metabolites[4].

Purification Workflow Visualization

SecocholestaneWorkflow Start Crude Secocholestane Reaction Mixture NP_Flash Normal Phase Flash (Silica Gel, Hexane/EtOAc) Start->NP_Flash Load (Dry) Ag_Chrom Argentation Chromatography (10% AgNO3-Silica) NP_Flash->Ag_Chrom Secosteroid Pool Waste_Polar Polar/Non-Polar Byproducts NP_Flash->Waste_Polar Eluate Discard RP_HPLC Semi-Prep RP-HPLC (PFP or C18, MeOH/H2O) Ag_Chrom->RP_HPLC Target Triene Fraction Waste_Isomer Tachysterol & Lumisterol Isomers Ag_Chrom->Waste_Isomer Strong Pi-Complexes Pure_Target Pure Secosteroid (e.g., 20S-OH-D3) RP_HPLC->Pure_Target Peak Collection (UV 265nm) Waste_Epimer Undesired Epimers (e.g., 20R-OH-D3) RP_HPLC->Waste_Epimer Baseline Resolution

Workflow for the multi-dimensional chromatographic purification of secocholestane derivatives.

Detailed Experimental Protocols

Protocol 1: Bulk Clearance via Normal Phase Flash Chromatography

Causality: Secosteroids are highly lipophilic oils. Liquid loading in strong solvents (like dichloromethane) will disrupt the elutropic strength of the mobile phase, causing band fronting and poor resolution. Dry loading ensures a narrow injection band[2].

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). Add Celite 545 (1:3 w/w ratio to crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack a silica gel column (230-400 mesh) and equilibrate with 100% Hexane.

  • Loading: Carefully load the dry powder onto the head of the column. Cap with a 1 cm layer of clean sand to prevent bed disturbance.

  • Gradient Elution:

    • 0-3 Column Volumes (CV): 100% Hexane (Elutes non-polar unreacted sterols).

    • 3-8 CV: 90% Hexane / 10% Ethyl Acetate (EtOAc).

    • 8-15 CV: 80% Hexane / 20% EtOAc (Elutes the target secosteroid fraction).

  • Self-Validation Step: Spot fractions on a silica TLC plate. Develop in 70:30 Hexane:EtOAc. Stain with Ceric Ammonium Molybdate (CAM) and heat. Secosteroids will appear as distinct dark blue/black spots. Discard fractions containing baseline (highly polar) impurities.

Protocol 2: Epimeric Resolution via Semi-Preparative PFP-HPLC

Causality: To separate 20R and 20S epimers, the mobile phase must be carefully tuned to maximize the π−π interactions of the PFP column. Methanol is preferred over acetonitrile because acetonitrile can suppress the π−π interactions of the fluorinated stationary phase[1].

  • System Setup: Utilize a semi-preparative HPLC system equipped with a Diode Array Detector (DAD). Install a Phenomenex Luna PFP column (250 × 10 mm, 5 µm)[1].

  • Mobile Phase: Isocratic 85% Methanol / 15% LC-MS grade Water. Flow rate: 6.0 mL/min[1].

  • Sample Injection: Reconstitute the enriched secosteroid fraction from Protocol 1 in 100% Methanol (concentration ~2 mg/mL). Inject 250 µL per run.

  • Peak Collection & Self-Validation (The UV-Vis Check): Monitor absorbance at 265 nm, 281 nm, and 210 nm.

    • Validation Logic: The conjugated triene system of the target vitamin D derivative has a characteristic UVmax​ at 265 nm. If a collected peak exhibits a UVmax​ shift to 281 nm, it is the tachysterol isomer, not the target. If it shifts to 260 nm, it is the pre-vitamin D intermediate. Only collect peaks with a strict 265 nm maximum.

  • Recovery: Pool the validated fractions and remove the methanol under reduced pressure at < 30°C (secosteroids are thermally labile). Lyophilize the remaining aqueous layer to yield the pure epimer.

Quantitative Data Summarization

The following table summarizes expected retention behaviors and validation metrics for common secosteroid derivatives using the orthogonal methods described above.

Secocholestane DerivativeStationary PhaseMobile PhaseRetention Time (min)UV λmax​ (nm)Resolution ( Rs​ )
20S-Hydroxyvitamin D3 PFP (5 µm)85% MeOH / 15% H2​O 18.4265N/A
20R-Hydroxyvitamin D3 PFP (5 µm)85% MeOH / 15% H2​O 21.22651.8 (vs. 20S)
Tachysterol Isomer AgNO3​ -Silica (10%)10% EtOAc in Hexane45.0281> 3.0 (vs. Vit D)
Lumisterol Isomer AgNO3​ -Silica (10%)10% EtOAc in Hexane32.52732.1 (vs. Vit D)
25-Hydroxyvitamin D3 C18 Core-Shell80% ACN / 20% H2​O 12.1265N/A

Self-Validation & Analytical Confirmation

A robust protocol must be a self-validating system. In secosteroid purification, relying solely on mass spectrometry (LC-MS) is dangerous because epimers and photolytic isomers possess identical m/z values[4].

To guarantee the structural integrity of the purified secocholestane:

  • In-line UV-Vis Profiling: As noted in Protocol 2, the exact λmax​ confirms the geometry of the triene system.

  • Post-Purification NMR: 1H -NMR must be used to confirm the side-chain stereochemistry. For example, the C21 methyl doublet in the 20R-epimer typically shifts slightly downfield compared to the natural 20S-epimer due to its altered proximity to the des-A,B ring system[1].

References

  • A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. nih.gov.
  • Design, Synthesis and Biological Action of 20R-Hydroxyvitamin D3. nih.gov.
  • Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications. iiarjournals.org.
  • Silver(I)-mediated separations by capillary zone electrophoresis and micellar electrokinetic chromatography. nih.gov.

Sources

Troubleshooting & Optimization

Optimizing mobile phase for HPLC separation of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid and Steroid Chromatography. This guide is specifically engineered for researchers and analytical scientists tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester .

Due to its seco-cholestane backbone, this compound presents two primary analytical challenges: extreme lipophilicity (leading to column trapping) and the absence of a conjugated chromophore (leading to poor optical detection). The following diagnostic Q&A, validated protocols, and mechanistic workflows are designed to help you bypass these bottlenecks.

I. Core Troubleshooting & FAQs

Q1: My 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester peak is excessively broad and elutes after 40 minutes on a standard C18 column with a 50–95% Acetonitrile/Water gradient. How can I improve this? Causality & Solution: The extreme retention is caused by the molecule's massive hydrophobic surface area. The seco-cholestane backbone is highly lipophilic, and the dimethyl esterification neutralizes the only polar carboxylic acid groups[1]. In a standard aqueous reversed-phase system, water acts as a strong anti-solvent, forcing the analyte to partition entirely into the C18 stationary phase. Action: You must transition to Non-Aqueous Reversed-Phase (NARP) chromatography . Eliminate water entirely. Use a weak organic solvent (e.g., Acetonitrile or Methanol) as Mobile Phase A, and a strong lipophilic eluent (e.g., Isopropanol or Tetrahydrofuran [THF]) as Mobile Phase B[2].

Q2: I am using UV detection at 254 nm, but I see no peak for the purified standard. Is the compound degrading on the column? Causality & Solution: The compound is likely intact, but it is invisible at 254 nm. The molecular structure of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester lacks a conjugated pi-electron system; it only possesses an isolated double bond (C5-C6) and two ester carbonyls[1]. These functional groups do not absorb photons at 254 nm. Action: Shift your UV detection wavelength to the 205–210 nm range. Critical warning: If you monitor at 205 nm, you cannot use THF or Ethyl Acetate in your mobile phase due to their high UV cut-offs[3]. If your NARP method requires THF, you must abandon UV and switch to a universal detector such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

Q3: How do I resolve the fully esterified dimethyl ester from the mono-ester and free 3,4-dioic acid synthesis impurities? Causality & Solution: The free acid and mono-ester impurities contain ionizable carboxylic acid groups, making them significantly more polar than the target dimethyl ester. If analyzed in a purely neutral organic phase, these acidic impurities will exhibit severe peak tailing due to secondary interactions with residual silanols on the silica support[4]. Action: Reintroduce a small aqueous fraction (e.g., 5-10% water) buffered with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) [5]. The low pH protonates the free carboxylates, neutralizing their charge, suppressing silanol interactions, and ensuring sharp peak shapes.

II. Mechanistic Workflow

G Step1 Target Analyte: 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester Split1 Detector Selection Step1->Split1 UV UV Detection (205-210 nm) Isolated C=C & Carbonyls Split1->UV Requires low UV cut-off solvents CAD CAD / ELSD / MS Universal Lipid Detection Split1->CAD Allows THF/IPA usage Split2 Mobile Phase Optimization UV->Split2 CAD->Split2 RP Aqueous RP-HPLC (MeCN / H2O + 0.1% FA) Best for: Acidic Impurities Split2->RP Impurity Profiling (Mono-esters/Acids) NARP Non-Aqueous RP (NARP) (MeCN / Isopropanol) Best for: Pure Ester Elution Split2->NARP Main Peak Quantitation (High Lipophilicity)

Caption: Workflow for optimizing detection and mobile phase for lipophilic seco-steroid esters.

III. Solvent Selection Data

To successfully elute this compound, you must balance the eluent strength against the detector's optical limitations. Use the table below to select the appropriate mobile phase components[3].

SolventPolarity Index (P')UV Cut-off (nm)Eluent Strength on C18Suitability for Seco-Steroid Esters
Water 10.2190Very Weak (Anti-solvent)Poor; causes extreme retention/precipitation.
Methanol 5.1205ModerateGood as a weak solvent in NARP.
Acetonitrile 5.8190StrongExcellent; low UV cut-off allows 205 nm detection.
Isopropanol (IPA) 3.9205Very StrongExcellent for NARP; high viscosity requires lower flow rates.
Tetrahydrofuran 4.0212Extremely StrongExcellent eluent, but incompatible with low UV detection.

IV. Self-Validating Experimental Protocols

Protocol A: NARP-HPLC for Main Peak Quantitation (Assay)

This protocol utilizes a Non-Aqueous Reversed-Phase system to overcome the hydrophobicity of the seco-cholestane backbone, preventing column fouling and ensuring a rapid run time[2][6].

1. Chromatographic Conditions:

  • Column: High-density C18 or C18-AR (e.g., 150 mm × 4.6 mm, 3 µm). A core-shell particle is recommended to maintain high efficiency at lower pressures[7].

  • Mobile Phase A: 100% Acetonitrile (LC-MS Grade).

  • Mobile Phase B: 100% Isopropanol (LC-MS Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10% to 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60% to 10% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min (Reduced to account for the high viscosity of Isopropanol).

  • Column Temperature: 45°C (Critical to lower solvent viscosity and improve mass transfer of the bulky steroid)[2].

  • Detection: CAD, ELSD, or UV at 208 nm.

2. System Suitability Validation:

  • Inject a 1.0 mg/mL standard solution.

  • Validation Check 1: The retention time (tR) of the dimethyl ester must be between 5.0 and 7.5 minutes.

  • Validation Check 2: The USP tailing factor (Tf) must be ≤ 1.3. If Tf > 1.3, verify column temperature is stable at 45°C.

Protocol B: Aqueous RP-HPLC for Impurity Profiling

If your goal is to separate the 3,4-dioic acid (starting material) and the mono-methyl ester intermediate from the final dimethyl ester product, water and pH control are mandatory[5].

1. Chromatographic Conditions:

  • Column: Polar-embedded C18 (AQ-type) to resist phase collapse under highly aqueous starting conditions[4].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 3.0 min: 40% B

    • 3.0 - 15.0 min: 40% to 100% B

    • 15.0 - 25.0 min: 100% B (Extended hold required to elute the highly retained dimethyl ester).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

2. System Suitability Validation:

  • Inject a resolution mixture containing the free acid, mono-ester, and dimethyl ester.

  • Validation Check 1: Elution order must be strictly: 1) Free 3,4-dioic acid, 2) Mono-methyl ester, 3) Dimethyl ester.

  • Validation Check 2: Resolution (Rs) between the mono-methyl ester and dimethyl ester must be ≥ 2.0. If Rs < 2.0, decrease the gradient slope (extend the time from 40% to 100% B).

V. References

  • Thermo Fisher Scientific. "UHPLC Separation of Nine Corticosteroids in Under Four Minutes." LCMS.cz. Available at: [Link]

  • PerkinElmer. "Improved HPLC Separation of Steroids Using a Polar End Capped LC Column." PE Polska. Available at:[Link]

  • Advanced Chromatography Technologies. "Improved HPLC Separation of Steroids." HPLC.eu. Available at: [Link]

  • Makin, H.L.J., et al. "General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry." ResearchGate. Available at: [Link]

  • Montemurro, et al. "Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples." PMC. Available at:[Link]

  • European Patent Office. "Preparative separation of steroids by reverse phase HPLC (EP1398320A1)." Google Patents. Available at:

  • MDPI. "Natural Apocarotenoids and Their Synthetic Glycopeptide Conjugates Inhibit SARS-CoV-2 Replication." MDPI. Available at:[Link]

Sources

Technical Support Center: Resolving Co-Elution and Signal Overlap in Seco-Steroid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. Seco-steroids—most notably Vitamin D and its metabolites (e.g., 25(OH)D3, 1,25(OH)2D3, and their epimers)—present unique chromatographic and mass spectrometric challenges. Because the B-ring of the steroid backbone is cleaved, these molecules exhibit high thermal instability and exist alongside numerous isobaric interferents in biological matrices.

This guide is engineered for research scientists and drug development professionals. It moves beyond basic troubleshooting to explain the mechanistic causality behind signal overlap and provides field-proven, self-validating protocols to achieve baseline resolution.

🔬 FAQ 1: The "Doublet Peak" Phenomenon

Q: When I inject a pure standard of a Vitamin D metabolite, I see two distinct, overlapping peaks instead of one. Is my column degrading, or is my standard impure?

A: Neither. You are observing a fundamental thermodynamic limitation of seco-steroids known as thermal isomerization .

Unlike intact sterols (e.g., cholesterol), seco-steroids possess a conjugated triene system. When exposed to temperatures exceeding 100°C—such as those in a standard GC injection port (typically 250°C–280°C)—the molecule undergoes an irreversible 6π-electrocyclization[1]. This thermal stress forces the open B-ring to close, converting the analyte into two distinct structural isomers: pyrocholecalciferol and isopyrocholecalciferol [1].

Because these isomers form dynamically in the inlet, they elute as a doublet or split peak, effectively halving your signal-to-noise ratio and complicating the resolution of closely eluting matrix components[2].

Troubleshooting Solutions:
  • Peak Summation (Standard Practice): In standard GC-MS, you cannot prevent this. The validated approach is to integrate and sum the areas of both the pyro- and isopyro-peaks.

  • Cold On-Column (COC) Injection: If resolving the doublet is critical, switch from a split/splitless inlet to a COC inlet. By injecting the sample directly onto the column at a lower temperature and programming a gentle thermal gradient, you minimize the activation energy available for electrocyclization.

ThermalIsomerization Seco Seco-Steroid (e.g., Vitamin D3) Heat GC Inlet Heat (>100°C) Seco->Heat Injection Pyro Pyrocholecalciferol (Closed B-Ring Isomer 1) Heat->Pyro Irreversible 6π-electrocyclization Isopyro Isopyrocholecalciferol (Closed B-Ring Isomer 2) Heat->Isopyro Irreversible 6π-electrocyclization

Fig 1: Thermal isomerization pathway of seco-steroids in a GC inlet.

🔬 FAQ 2: Resolving Isobaric Epimers

Q: I cannot resolve 25(OH)D3 from its C3-epimer, 3-epi-25(OH)D3. They have identical masses and co-elute. How do I separate them?

A: Epimers are stereoisomers that differ in configuration at only one stereogenic center (the α vs. β orientation of the hydroxyl group at Carbon-3). Because they are isobars (identical molecular weight), a single-quadrupole mass spectrometer cannot distinguish them[3]. Furthermore, their identical polarity causes severe co-elution on standard 5% phenyl GC columns.

To resolve this, you must alter the 3D conformation and volatility of the molecules through chemical derivatization [4]. Silylation replaces the polar hydroxyl (-OH) groups with non-polar trimethylsilyl (-O-TMS) groups. This serves two mechanistic purposes:

  • Eliminates Hydrogen Bonding: Prevents the -OH groups from interacting with active silanol sites on the column, eliminating peak tailing.

  • Amplifies Steric Hindrance: The bulky TMS groups exaggerate the spatial differences between the α and β epimers, allowing a mid-polarity stationary phase (e.g., 50% phenyl DB-17) to separate them chromatographically.

Table 1: Derivatization Strategies for Seco-Steroids
Reagent StrategyTarget Functional GroupMass ShiftApplicationMechanistic Pros & Cons
MSTFA + 1% TMCS Hydroxyls (-OH)+72 Da per -OHGC-MS Pro: Highly volatile, sharp peaks. Con: Moisture sensitive; requires strictly anhydrous conditions[4].
BSTFA + 1% TMCS Hydroxyls (-OH)+72 Da per -OHGC-MS Pro: Stronger silylating power for sterically hindered -OH groups. Con: Byproducts can foul the MS source[4].
PTAD (Diels-Alder) cis-diene system+175 DaLC-MS ONLYPro: Massive mass shift avoids matrix noise[3]. Con: Too heavy and polar for GC-MS; will not elute[5].

(Note: A common literature error is attempting to use PTAD for GC-MS. PTAD is strictly an LC-MS/MS derivatization reagent[3],[5]. For GC-MS, stick to silylation[4],[6].)

🔬 FAQ 3: Overcoming Matrix Interference

Q: My biological samples (serum/plasma) show massive baseline elevations and signal suppression in the elution window of my target analytes. How do I clean this up?

A: You are experiencing co-elution with endogenous sterols (like cholesterol) and phospholipids. Because seco-steroids are highly lipophilic, they co-extract with these matrix components during standard protein precipitation.

To create a self-validating analytical system , you must implement a rigorous sample preparation workflow utilizing saponification and Solid Phase Extraction (SPE), while heavily relying on stable isotope-labeled internal standards (SIL-IS). By spiking a deuterated standard (e.g., d6-25(OH)D3) before any sample prep, the IS undergoes the exact same extraction losses, derivatization kinetics, and thermal isomerization as the endogenous analyte. The ratio of Analyte/IS mathematically corrects for all downstream variables[6].

Step-by-Step Protocol: Saponification, SPE, and Derivatization
  • Internal Standard Spiking: Aliquot 500 µL of serum. Spike with 20 µL of deuterated internal standard (e.g., d6-25(OH)D3 at 100 ng/mL). Vortex and equilibrate for 15 minutes.

  • Saponification: Add 500 µL of ethanolic KOH (1 M). Incubate overnight at room temperature (or 1 hour at 60°C) to hydrolyze triglycerides and esterified steroids[6].

  • Liquid-Liquid Extraction (LLE): Add 2 mL of n-hexane. Vortex vigorously for 5 minutes. Centrifuge at 3000 x g for 10 minutes. Transfer the upper organic (hexane) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • SPE Cleanup: Reconstitute the residue in 1 mL of 5% methanol in water. Load onto a pre-conditioned C18 SPE cartridge. Wash with 20% methanol to remove polar interferents. Elute the seco-steroids with 100% methanol. Evaporate the eluate to dryness.

  • Derivatization (Silylation): Add 50 µL of MSTFA + 1% TMCS to the dried residue. Incubate at 70°C for 30 minutes[6].

  • Analysis: Transfer to a GC vial with a glass insert. Inject 1 µL into the GC-MS/MS.

Workflow Sample Serum Sample + Deuterated IS (Self-Validating Step) Saponification Saponification (KOH) (Hydrolyzes esterified lipids) Sample->Saponification LLE LLE with n-Hexane (Isolates lipophilic fraction) Saponification->LLE SPE C18 SPE Cleanup (Removes phospholipids) LLE->SPE Deriv Silylation (MSTFA + 1% TMCS) (70°C, 30 min) SPE->Deriv GCMS GC-MS/MS Analysis (MRM Mode) Deriv->GCMS

Fig 2: Optimized sample preparation and derivatization workflow for seco-steroids.

🔬 FAQ 4: Leveraging GC-MS/MS for Ultimate Specificity

Q: Even after derivatization and SPE, I still have background noise overlapping with my target ions in Single Ion Monitoring (SIM) mode. What is the next step?

A: Transition from a single quadrupole (GC-MS) to a triple quadrupole (GC-MS/MS). Single quad SIM relies entirely on the presence of a specific precursor mass at a specific retention time. If a matrix component shares that mass, you get a false positive or an integrated shoulder.

GC-MS/MS utilizes Multiple Reaction Monitoring (MRM) . In MRM, the first quadrupole (Q1) isolates the precursor ion, the collision cell (Q2) fragments it using argon gas, and the third quadrupole (Q3) isolates a highly specific product ion. The probability of a co-eluting matrix interference having both the exact same precursor mass and the exact same fragmentation pathway is infinitesimally small.

Example MRM Transition for Vitamin D3: For TMS-derivatized Vitamin D3, configure your MRM to monitor the transition of m/z 456 → 351 [6]. This specific transition cuts through matrix noise, allowing for limits of quantification (LOQ) down to 1 ppb (ng/g) even in complex matrices like veterinary feeds or human serum[6].

References
  • Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. National Institutes of Health (NIH).
  • Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum. Sigma-Aldrich.
  • Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry. American Chemical Society (ACS).
  • Esters of vitamin d3 and uses thereof (WO2001040177A2). Google Patents.
  • Application Notes and Protocols for the Separation of Pyrocholecalciferol from other Vitamin D Isomers. Benchchem.
  • Vitamin D analyses in veterinary feeds by gas chromatography-tandem mass spectrometry. National Institutes of Health (NIH).
  • Regioselective Hydroxylation in the Production of 25-Hydroxyvitamin D. CSIC.

Sources

Validation & Comparative

Comprehensive Validation Guide: Analytical Quantification of 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and biomarker research increasingly target complex lipid and steroidal pathways, the precise quantification of intermediate metabolites becomes critical. 3,4-Secocholest-5-ene-3,4-dioic acid dimethyl ester (CAS 55651-92-8) is a highly specific seco-steroid derivative characterized by the cleavage of the cholesterol A-ring[1].

This guide provides a definitive, objective comparison of analytical methodologies for quantifying this compound. As a Senior Application Scientist, I have structured this manual not just to provide protocols, but to explain the causality behind the analytical choices, ensuring your workflows are robust, reproducible, and aligned with regulatory standards.

Physicochemical Profiling & Method Selection Rationale

To design a self-validating analytical system, we must first interrogate the molecule's physicochemical properties. The structure consists of a highly lipophilic cholestane tail, an isolated C5-C6 double bond, and two methyl ester groups.

  • Why HPLC-UV is Suboptimal: The molecule lacks a conjugated π -system. The isolated double bond and ester carbonyls only exhibit weak end-absorption in the deep UV range ( 205–210 nm)[2]. Relying on UV detection results in poor sensitivity and severe matrix interference. For non-MS liquid chromatography, Charged Aerosol Detection (CAD) is the superior alternative, providing uniform response for non-volatile lipids regardless of chromophores.

  • Why GC-MS is Highly Effective: Free dicarboxylic acids suffer from severe peak tailing and irreversible adsorption on GC columns due to hydrogen bonding. However, because this specific target is a dimethyl ester, the polar carboxylic acids are capped. This modification drastically increases volatility and thermal stability, making Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) a highly robust choice.

  • Why LC-MS/MS Requires Adduct Formation: Steroidal esters typically exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) because they lack basic amines or strongly acidic protons. To achieve sub-nanogram sensitivity, we must manipulate the mobile phase chemistry. By introducing ammonium formate, we force the formation of a stable ammonium adduct [M+NH4​]+ , which significantly boosts the signal-to-noise ratio compared to erratic protonated [M+H]+ species[3].

Performance Comparison Guide

The following table objectively compares the performance metrics of the three primary analytical platforms when applied to 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester in biological matrices (e.g., plasma).

Analytical PlatformIonization / DetectionLimit of Quantitation (LOQ)Linear Dynamic RangeMatrix Effect SusceptibilityPrimary Application
LC-MS/MS ESI+ (Ammonium Adduct)0.5 – 1.0 ng/mL 104 High (Requires SIL-IS)Gold Standard: PK studies, trace biomarker profiling in plasma.
GC-MS EI (70 eV)10 – 20 ng/mL 103 LowHigh Resolution: Tissue analysis, metabolic flux, synthetic tracking.
HPLC-CAD Charged Aerosol200 – 500 ng/mL 102 (Non-linear fit)MediumBulk Analysis: Formulation purity, raw material QA/QC.

Mechanistic Workflows & Analytical Pathways

To visualize the self-validating system, the following diagrams map the sample preparation workflow and the mass spectrometric fragmentation pathway.

AnalyticalWorkflow cluster_platforms Instrumental Quantification Platforms A Biological Matrix (Plasma/Serum) + Spike SIL-Internal Standard B Protein Precipitation (1:3 v/v Cold Acetonitrile) A->B C Solid Phase Extraction (SPE) (C18 Cartridge, Wash: 20% MeOH) B->C D Elution & Reconstitution (100% MeOH -> Mobile Phase) C->D E1 LC-MS/MS (ESI+) Trace Level Quantification D->E1 E2 GC-MS (EI) Volatile Ester Profiling D->E2 E3 HPLC-CAD Formulation Purity Assessment D->E3 F Data Processing & ICH M10 Validation (Accuracy, Precision, Stability) E1->F E2->F E3->F

Fig 1: Sample preparation and analytical workflow for 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester.

FragmentationPathway M Intact Dimethyl Ester MW: 460.7 Da Adduct Ammonium Adduct [M+NH4]+ m/z 478.4 M->Adduct ESI+ (5mM NH4+) Frag1 Protonated Core [M+H]+ m/z 461.4 Adduct->Frag1 Source CID Frag2 Loss of Methanol [M+H-CH3OH]+ m/z 429.4 Frag1->Frag2 CID (CE: 15V) Frag3 Aliphatic Tail Cleavage m/z ~348.4 Frag1->Frag3 CID (CE: 30V)

Fig 2: ESI+ ionization and CID fragmentation pathway for LC-MS/MS MRM transition selection.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To establish a self-validating system compliant with FDA and ICH M10 guidelines[4], a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C or 2H analog) must be introduced prior to sample extraction. This corrects for matrix effects, extraction recovery losses, and instrument drift.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

Causality: Liquid-Liquid Extraction (LLE) can be used, but SPE provides superior cleanup for highly lipophilic matrices, preventing phospholipid buildup on the LC column.

  • Aliquot & Spike: Transfer 200 µL of plasma to a microcentrifuge tube. Spike with 10 µL of SIL-IS (100 ng/mL).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 20% Methanol in Water to elute polar interferences.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 60:40 Methanol:Water).

Step 2: LC-MS/MS Instrumental Parameters

Causality: A sub-2 µm particle size column is chosen to maintain sharp peak shapes for lipophilic compounds, minimizing band broadening.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 60% B to 98% B over 4.5 minutes, hold at 98% B for 2 minutes, return to 60% B. Flow rate: 0.4 mL/min[3].

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions: Quantifier: m/z 478.4 429.4; Qualifier: m/z 478.4 348.4.

Step 3: GC-MS Instrumental Parameters (Alternative)
  • Column: Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) targeting the molecular ion ( M+∙ 460.7) and major fragments (e.g., m/z 429).

Regulatory Validation Framework (ICH M10)

To ensure the data is legally and scientifically defensible for regulatory submissions, the method must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [4].

  • Selectivity & Specificity: Analyze blank matrix from at least 6 independent sources to ensure no interfering peaks at the retention time of the target analyte or the IS.

  • Calibration Curve: Must consist of a blank, a zero standard (blank + IS), and at least 6 non-zero concentration levels. The back-calculated concentrations must be within ± 15% of the nominal value ( ± 20% at the LLOQ).

  • Accuracy & Precision: Evaluate using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate runs. Intra- and inter-run precision (%CV) must not exceed 15% (20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction to the peak area of a pure standard solution. The IS-normalized MF should have a %CV < 15%.

References

  • LGC Standards. "3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester - Chemical Data & Reference Materials." LGC Standards.
  • Kamlet, M. J., et al. "Handbook of Ultraviolet and Visible Absorption Spectra of Organic Compounds." Scribd.
  • Xu, Y., et al. "An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples." National Center for Biotechnology Information (PMC).
  • Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis." FDA.gov.

Sources

A Comparative Guide to the Biological Activities of Seco-Steroids: Situating 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester in a Diverse Chemical Landscape

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Expansive Therapeutic Potential of Seco-Steroids

Seco-steroids, a class of natural or synthetic compounds characterized by the cleavage of one of the rings of the steroid nucleus, represent a rich and diverse source of bioactive molecules. Their unique structural motifs have led to a broad spectrum of pharmacological activities, including potent anti-inflammatory, cytotoxic, and neuroprotective effects. This guide provides a comparative analysis of the biological performance of various seco-steroid classes, with a particular focus on situating the synthetic A-ring seco-steroid, 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester, within this dynamic field. While direct biological data for this specific dimethyl ester is not extensively available in the public domain, by examining structurally related compounds and well-characterized seco-steroids, we can infer its potential activities and guide future research directions. This document will delve into the experimental data supporting the therapeutic promise of seco-steroids, provide detailed protocols for their evaluation, and explore the underlying molecular mechanisms of action.

Comparative Analysis of Biological Activities

The biological potential of a seco-steroid is intricately linked to its structural features, including the location of the ring cleavage, the nature of the side chains, and the presence of various functional groups. To provide a clear comparison, the following tables summarize the reported cytotoxic, anti-inflammatory, and neuroprotective activities of representative seco-steroids.

Table 1: Comparative Cytotoxic Activity of Various Seco-Steroids against Cancer Cell Lines
Seco-Steroid ClassCompoundCancer Cell LineIC50 (µM)Reference
Withanolides Withaferin AJMAR, MDA-MB-231, SKMEL-28, DRO81-11.00, 0.540, 1.00, 0.780[1]
Withalongolide A Analogue 7DRO81-10.0580[1]
Withanolide 91HL-60, HCT-116, SF-268, PANC-12.2-4.4[2]
Physalins Physalin (unspecified)Not SpecifiedNot Specified
Marine Seco-Steroids Subergorgol I (from Subergorgia suberosa)K562, MDA-MB-2315.5, 6.2[3]
Subergorgol J (from Subergorgia suberosa)K5626.5[3]
9,11-secosterol (Compound 19)HeLa15.1[4]
A-nor-E-seco Triterpenoids Zizimauritic Acid ANot Specified5.05-11.94 µg/mL[5]
Aspergillus-derived Seco-steroid Asprether DA54917 µM[6]
Table 2: Comparative Anti-inflammatory Activity of Various Seco-Steroids
Seco-Steroid ClassCompoundAssayIC50 (µM)Reference
Physalins Withaphysalin Analogue 2IL-6, IL-1β, TNF-α inhibition (THP1-Dual cells)3.01-13.39[7]
Withaphysalin Analogue 10IL-6, IL-1β, TNF-α inhibition (THP1-Dual cells)3.01-13.39[7]
Physalin from P. alkekengi (Compound 15)NO production inhibition (RAW 264.7)2.26[8]
Aromaphysalin BNO production inhibition29.69[9]
Secobutanolides Secobutanolide 1IL-6 production inhibition (BMDCs)1.8[10]
Secobutanolide 2IL-6 production inhibition (BMDCs)3.4[10]
Rearranged Abietanes Pygmaeocin BNO release inhibition (RAW macrophages)0.033[11]
Table 3: Neuroprotective Effects of Seco-Steroids
Seco-Steroid ClassCompoundCell LineProtective EffectReference
Vitamin D Analogs 1,25-dihydroxyvitamin D3Differentiated SH-SY5YProtects against Aβ(1-42) cytotoxicity[12]
1,25-dihydroxyvitamin D3 (Calcitriol)SH-SY5YProtects against rotenone-induced neurotoxicity[13][14]
Alfacalcidol, Maxacalcitol, ParicalcitolSH-SY5YIncrease NEP (Aβ-degrading enzyme) expression[15]
Marine Steroids 7-dehydroerectasteroid FPC12Protects against H2O2-induced oxidative damage[16]

Experimental Methodologies: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of biological assays, it is imperative to follow standardized and well-documented protocols. The following sections provide detailed methodologies for assessing the cytotoxic, anti-inflammatory, and neuroprotective activities of seco-steroids.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17]

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the seco-steroid compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add seco-steroid compounds incubate_24h->add_compounds incubate_treat Incubate 24-72h add_compounds->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Anti-inflammatory Activity: The Griess Assay for Nitric Oxide Production

The Griess assay is a common and straightforward method to indirectly measure the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.[19]

Protocol:

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the seco-steroid compounds for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[1]

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[7]

  • Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.[7]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Neuroprotection Assessment: SH-SY5Y Cell-Based Assay

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.[13][15]

Protocol:

  • Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in a suitable medium. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.

  • Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the seco-steroid compounds for 24 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxic agent such as amyloid-beta peptide (Aβ), 6-hydroxydopamine (6-OHDA), or hydrogen peroxide (H2O2) for an additional 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the seco-steroid compared to the neurotoxin-only treated cells indicates a neuroprotective effect.

  • Mechanistic Studies (Optional): To further investigate the mechanism of neuroprotection, additional assays can be performed, such as measuring reactive oxygen species (ROS) production, assessing mitochondrial membrane potential, or analyzing the expression of apoptosis-related proteins.

Mechanisms of Action: Unraveling the Signaling Pathways

The diverse biological activities of seco-steroids stem from their ability to modulate a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design and development of novel therapeutics.

Anti-inflammatory and Antioxidant Pathways

A significant body of evidence points to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathways as central to the anti-inflammatory and antioxidant effects of many seco-steroids.[16][20]

  • NF-κB Pathway Inhibition: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.[20] Many seco-steroids, such as physalins, have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[20]

  • Nrf2 Pathway Activation: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Upon exposure to oxidative stress or certain electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their upregulation.[16] Some seco-steroids have been shown to activate the Nrf2 pathway, contributing to their antioxidant and anti-inflammatory properties.[16]

Seco_Steroid_Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Keap1-Nrf2 Pathway LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus_NFkB Nucleus NFkB_active->Nucleus_NFkB Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus_NFkB->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation IkBa_NFkB->NFkB_active IκBα Degradation Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Nrf2 release Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nucleus_Nrf2 Nucleus Nrf2_active->Nucleus_Nrf2 Translocates to ARE ARE Nucleus_Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Induces Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Keap1_Nrf2->Nrf2_active Nrf2 Release Seco_Steroid Seco-Steroid Seco_Steroid->IkBa_NFkB Inhibits IκBα Degradation Seco_Steroid->Keap1_Nrf2 Promotes Nrf2 Release

Caption: Modulation of NF-κB and Keap1-Nrf2 pathways by seco-steroids.

Cytotoxic and Apoptotic Pathways

The cytotoxic effects of many seco-steroids against cancer cells are often mediated by the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Glucocorticoids, a class of steroid hormones, are known to induce apoptosis in lymphocytes, a mechanism that is exploited in chemotherapy.[21] This process involves the glucocorticoid receptor-mediated regulation of pro- and anti-apoptotic genes.[21] Similarly, other steroids and their seco-derivatives can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species, disruption of mitochondrial function, and activation of caspases.[22] The intricate interplay between steroid signaling and the cellular apoptotic machinery underscores their potential as anticancer agents.[23]

Conclusion and Future Directions

The diverse chemical structures of seco-steroids translate into a wide array of biological activities, making them a compelling class of molecules for drug discovery and development. While direct experimental data for 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester is currently limited, its A-ring seco-cholestane scaffold suggests potential for biological activity. Based on the structure-activity relationships of other seco-steroids, it is plausible that this compound could exhibit cytotoxic, anti-inflammatory, or neuroprotective properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester and its analogues using the standardized assays outlined in this guide. Such studies will not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of A-ring seco-steroids. The continued exploration of this fascinating and diverse group of molecules holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

  • Reddy, M. V. R., et al. (2014). Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues. Journal of Natural Products, 77(8), 1807-1814. [Link]

  • National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCL Method ITA-7. [Link]

  • Zhao, M., et al. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology, 9, 1899. [Link]

  • Jayaprakash, S., et al. (2020). Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides. Molecules, 25(19), 4433. [Link]

  • Baulieu, E. E. (2015). Steroids and neuroprotection: new advances. Frontiers in Neuroendocrinology, 37, 1-4. [Link]

  • Wang, X., et al. (2024). Physalins and neophysalins from the calyx of Physalis alkekengi: Structures and anti-inflammatory efficacy. Bioorganic Chemistry, 144, 108082. [Link]

  • Gezen-Ak, D., et al. (2017). Vitamin D3 protects against Aβ peptide cytotoxicity in differentiated human neuroblastoma SH-SY5Y cells: A role for S1P1/p38MAPK/ATF4 axis. Neuropharmacology, 116, 328-342. [Link]

  • Dinda, B., et al. (2022). Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application. Molecules, 27(23), 8345. [Link]

  • SlidePlayer. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP. [Link]

  • Kurt, G., & Ciftci, G. (2024). The neuroprotective effect of 1,25-dyhydroxyvitamin D3 (calcitriol) and probiotics on the rotenone-induced neurotoxicity model in SH-SY5Y cells. Metabolic Brain Disease, 39(1), 225-235. [Link]

  • Grimm, M. O. W., et al. (2017). Vitamin D and Its Analogues Decrease Amyloid-β (Aβ) Formation and Increase Aβ-Degradation. International Journal of Molecular Sciences, 18(12), 2764. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Zhang, G., et al. (2013). Cytotoxic 9,11-secosteroids from the South China Sea gorgonian Subergorgia suberosa. Steroids, 78(9), 845-850. [Link]

  • Xu, S. H., et al. (2015). 9,11-Secosteroids with cytotoxic activity from the South China Sea gorgonian coral Subergorgia suberosa. Steroids, 98, 118-125. [Link]

  • Request PDF. (n.d.). Secosteroids of marine origin. [Link]

  • Zhang, Y., et al. (2022). Unprecedented 22,26-seco physalins from Physalis angulata and their anti-inflammatory potential. Organic & Biomolecular Chemistry, 20(1), 136-141. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway. [Link]

  • Distelhorst, C. W. (2002). Studying Variation in Cell Apoptosis Caused by Corticosteroids in Thymus of the Rat. Cell Death and Differentiation, 9(1), 6-19. [Link]

  • AVESIS. (2024). The neuroprotective effect of 1,25- dyhydroxyvitamin D3 (calcitriol) and probiotics on the rotenone-induced neurotoxicity model in SH- SY5Y cells. [Link]

  • MDPI. (2021). In Silico Prediction of Steroids and Triterpenoids as Potential Regulators of Lipid Metabolism. [Link]

  • Semantic Scholar. (2017). Vitamin D3 protects against Aβ peptide cytotoxicity in differentiated human neuroblastoma SH- SY5Y cells: A role for S1P1/p38MAPK/ATF4 axis. [Link]

  • Chapman, K. E., & Coutinho, A. E. (2010). Conserved steroid hormone homology converges on NFκB to modulate inflammation in asthma. Journal of Allergy and Clinical Immunology, 126(5), 948-957. [Link]

  • Schiewer, M. J., & Knudsen, K. E. (2020). The Nexus of Endocrine Signaling and Cancer: How Steroid Hormones Influence Genomic Stability. Endocrinology, 162(1), bqaa207. [Link]

  • González-Sarrías, A., et al. (2023). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. International Journal of Molecular Sciences, 24(17), 13583. [Link]

  • El-Demerdash, A., et al. (2022). Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity. Marine Drugs, 20(2), 111. [Link]

  • MDPI. (2024). Secobutanolides Isolated from Lindera obtusiloba Stem and Their Anti-Inflammatory Activity. [Link]

  • Hu, J., et al. (2022). Iso-seco-tanapartholide activates Nrf2 signaling pathway through Keap1 modification and oligomerization to exert anti-inflammatory effects. Free Radical Biology and Medicine, 178, 398-412. [Link]

  • Frontiers. (n.d.). Role of Sex Steroids and Their Receptors in Cancers. [Link]

  • Li, Y., et al. (2019). Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents. Evidence-Based Complementary and Alternative Medicine, 2019, 8352925. [Link]

  • Marino, M., & Ascenzi, P. (2021). Molecular Characterization of Membrane Steroid Receptors in Hormone-Sensitive Cancers. International Journal of Molecular Sciences, 22(21), 11999. [Link]

  • Gomez-Chiarri, M., & Ortiz-Andrade, R. (1997). Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells. Kidney International, 51(3), 702-710. [Link]

  • Distelhorst, C. W. (2002). Recent insights into the mechanism of glucocorticosteroid-induced apoptosis. Cell Death and Differentiation, 9(1), 6-19. [Link]

  • Schiewer, M. J., & Knudsen, K. E. (2021). The Nexus of Endocrine Signaling and Cancer: How Steroid Hormones Influence Genomic Stability. Endocrinology, 162(1), bqaa207. [Link]

  • Slominski, A. T., et al. (2021). Editorial: Steroids and Secosteroids in the Modulation of Inflammation and Immunity. Frontiers in Immunology, 12, 786313. [Link]

  • De Gascun, C., et al. (2021). Editorial: Role of Sex Steroids and Their Receptor in Cancers. Frontiers in Endocrinology, 12, 799015. [Link]

  • Yu, F., & Luo, J. (2021). The Nrf2-Keap1 pathway is activated by steroid hormone signaling to govern neuronal remodeling. eLife, 10, e69341. [Link]

  • Thompson, E. B. (1999). Glucocorticoids, oxysterols, and cAMP with glucocorticoids each cause apoptosis of CEM cells. Journal of Steroid Biochemistry and Molecular Biology, 69(1-6), 453-459. [Link]

  • Bentham Books. (n.d.). Sex Steroids and Apoptosis In Skeletal Muscle: Molecular Mechanisms. [Link]

  • ResearchGate. (n.d.). Antiinflammatory activity of compounds (1-20) in terms of IC50 value. [Link]

  • Wang, C., et al. (2018). A Steroid-Type Antioxidant Targeting the Keap1/Nrf2/ARE Signaling Pathway from the Soft Coral Dendronephthya gigantea. Journal of Natural Products, 81(12), 2745-2753. [Link]

  • ACS Publications. (2018). A Steroid-Type Antioxidant Targeting the Keap1/Nrf2/ARE Signaling Pathway from the Soft Coral Dendronephthya gigantea. [Link]

  • National Center for Biotechnology Information. (2020). NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells. [Link]

  • ProQuest. (2021). Anabolic Steroids Activate the NF-κB Pathway in. [Link]

  • MDPI. (2023). Organic Synthesis of New Secosteroids from Fucosterol, Its Intestinal Absorption by Caco-2 Cells, and Simulation of the Biological Activities of Vitamin D. [Link]

  • ResearchGate. (2025). Cellular Mechanisms Modulated by Steroids in Inflammatory Disease Management: Exploring NF-κB Inhibition and Cytokine Production Pathways. [Link]

  • Semantic Scholar. (n.d.). RSC Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Spectroscopic Cross-Validation: The Case of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Structural Elucidation Integrity

In the realm of chemical analysis and drug development, the unambiguous determination of a molecule's structure is paramount. While individual spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, their true analytical strength is realized when used in concert.[1][2] This guide provides a comprehensive framework for the cross-validation of NMR and FTIR spectral data, using the complex steroidal derivative, 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester, as a practical exemplar. Our focus is not merely on the data but on the causality behind the spectral features and the logic of their mutual confirmation.

The Imperative of Cross-Validation

Spectroscopic cross-validation is a self-validating system that significantly enhances the confidence in structural assignments.[3][4] NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while FTIR spectroscopy excels at identifying the functional groups present in a molecule.[1] By integrating these techniques, we create a more complete and robust picture of the molecular architecture, minimizing the risk of misinterpretation that can arise from relying on a single analytical method.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. Here, we outline the essential protocols for acquiring high-quality NMR and FTIR data for our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the general steps for preparing and analyzing a small molecule using 1D and 2D NMR spectroscopy.[2]

  • Sample Preparation:

    • Dissolution: Accurately weigh 5-10 mg of purified 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[2][5] The choice of solvent is crucial to ensure sample solubility and to avoid overlapping signals with the analyte.[6]

    • Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to obtain an initial overview of the proton environments.

    • ¹³C NMR: Acquire a carbon-13 spectrum to determine the number and types of carbon atoms.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the general steps for acquiring a transmission FTIR spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[7]

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[8]

Analyzing the Spectral Data: A Two-Pronged Approach

¹H and ¹³C NMR Spectral Interpretation

The NMR spectra of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester are expected to reveal a complex but interpretable set of signals corresponding to its intricate steroidal framework.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the methyl ester protons, the vinylic proton, and the numerous methylene and methine protons of the cholestane skeleton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[9] The chemical shifts of these signals are highly indicative of the carbon's local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
Dimethyl Ester (-COOCH₃)~3.6-3.7~51-53The electron-withdrawing nature of the carbonyl group deshields the methyl protons and carbons.[10]
Vinylic Proton (=CH-)~5.3-5.5~120-140The sp² hybridized carbon and its associated proton resonate in this characteristic downfield region.
Ester Carbonyl (C=O)-~170-175The carbonyl carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom.[9]

FTIR Spectral Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.[1] For our target compound, the key absorptions will confirm the presence of the ester and alkene moieties.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹.[11] This is a highly characteristic peak for the carbonyl group in an ester.

  • C=C Stretch (Alkene): A medium intensity band around 1680-1640 cm⁻¹ is anticipated for the carbon-carbon double bond.[11]

  • C-O Stretch (Ester): Two distinct bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[11]

  • C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ range are indicative of the vinylic C-H stretch, while those just below 3000 cm⁻¹ are characteristic of the aliphatic C-H stretches of the steroidal backbone.[12]

Table 2: Predicted FTIR Absorption Frequencies for Key Functional Groups

Functional GroupPredicted Frequency Range (cm⁻¹)IntensityRationale
C=O Stretch (Ester)1750-1735StrongThe large change in dipole moment during the stretching vibration of the polar carbonyl bond results in a strong absorption.[11]
C=C Stretch (Alkene)1680-1640MediumThe stretching of the carbon-carbon double bond leads to a moderate change in the dipole moment.[11]
C-O Stretch (Ester)1300-1000StrongThe stretching vibrations of the C-O single bonds in the ester functional group are strong and characteristic.[11]
=C-H Stretch (Alkene)3100-3000MediumThe stretching of the C-H bond on the sp² hybridized carbon.
C-H Stretch (Aliphatic)3000-2850StrongThe numerous C-H bonds in the cholestane skeleton give rise to strong absorptions in this region.[12]
Cross-Validation: The Synthesis of Spectroscopic Evidence

The power of this dual-spectroscopic approach lies in the convergence of evidence. The information gleaned from both NMR and FTIR should be mutually supportive, creating a self-consistent structural assignment.

Workflow for Cross-Validation

G cluster_0 NMR Analysis cluster_1 FTIR Analysis NMR_Data ¹H and ¹³C NMR Spectra NMR_Interpretation Identify Spin Systems Determine Connectivity NMR_Data->NMR_Interpretation Cross_Validation Cross-Validation NMR_Interpretation->Cross_Validation Provides Carbon-Hydrogen Framework FTIR_Data FTIR Spectrum FTIR_Interpretation Identify Key Functional Groups (C=O, C=C, C-O) FTIR_Data->FTIR_Interpretation FTIR_Interpretation->Cross_Validation Confirms Presence of Ester and Alkene Groups Final_Structure Confirmed Structure of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester Cross_Validation->Final_Structure Synergistic Confirmation

Caption: Workflow for the cross-validation of NMR and FTIR data.

Logical Connections:

  • Ester Confirmation: The presence of two distinct methyl ester groups is proposed by the characteristic singlets around 3.6-3.7 ppm in the ¹H NMR and the corresponding carbon signals around 51-53 ppm in the ¹³C NMR. This hypothesis is unequivocally confirmed by the strong C=O stretching vibration observed in the FTIR spectrum at approximately 1740 cm⁻¹, as well as the strong C-O stretches.[13][11]

  • Alkene Corroboration: The ¹H NMR spectrum should show a signal in the vinylic region (~5.3-5.5 ppm), and the ¹³C NMR will display two signals in the alkene region (~120-140 ppm).[9] The FTIR spectrum corroborates this assignment with a C=C stretching band around 1660 cm⁻¹ and a =C-H stretching band above 3000 cm⁻¹.[11]

  • Cholestane Backbone: The multitude of signals in the aliphatic region of both the ¹H and ¹³C NMR spectra are consistent with the complex saturated ring system of the cholestane derivative. The FTIR spectrum supports this with strong C-H stretching absorptions just below 3000 cm⁻¹.[12]

Conclusion: A Unified and Defensible Structural Assignment

By systematically acquiring and interpreting both NMR and FTIR data, and critically cross-validating the findings, researchers can achieve a high degree of confidence in the structural elucidation of complex molecules like 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester. This integrated approach not only provides a more complete molecular picture but also embodies the principles of scientific rigor and trustworthiness that are essential in research and development. The convergence of evidence from these complementary techniques provides a powerful and defensible confirmation of the proposed chemical structure.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Gupta, V. P., Singh, V., & Singh, R. (2015). Spectroscopic Studies of Cholesterol: Fourier Transform Infra-Red and Vibrational Frequency Analysis. ResearchGate. [Link]

  • Kim, S., Lee, H., & Kim, S. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link]

  • McMullen, A. I., Lewis, R. N. A. H., & McElhaney, R. N. (2014). A DSC and FTIR spectroscopic study of the effects of the epimeric 4-cholesten-3-ols and 4-cholesten-3-one on the thermotropic phase behaviour and organization of dipalmitoylphosphatidylcholine bilayer membranes: comparison with their 5-cholesten analogues. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 137-145. [Link]

  • Unknown. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

  • Pinto, A. C., de Souza, A. D. L., & da Silva, V. C. (2007). Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated from Rudgea jasminoides. Journal of the Brazilian Chemical Society, 18(8), 1530-1534. [Link]

  • Kim, S., Lee, H., & Kim, S. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link]

  • Unknown. (n.d.). D. Sample Characterization. International Journal on Advanced Science, Engineering and Information Technology. [Link]

  • Unknown. (n.d.). III Spectroscopic Data. AWS. [Link]

  • Unknown. (n.d.). VI. 1H and 13C NMR Spectra. Rsc.org. [Link]

  • Gupta, V. P., Singh, V., & Singh, R. (2015). FTIR spectrum of cholesterol. ResearchGate. [Link]

  • NIST. (n.d.). Cholesterol. NIST WebBook. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

  • Westwood, S., et al. (2019). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Accreditation and Quality Assurance, 24(6), 469-481. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Djerassi, C., & Krivan, S. (1993). 17O nuclear magnetic resonance spectra of steroids. Steroids, 58(6), 260-267. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Soares, I. P., et al. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development, 6(12), 965-969. [Link]

  • Unknown. (n.d.). Table of Contents. The Royal Society of Chemistry. [Link]

  • Unknown. (n.d.). Representative FTIR spectra of intermediates methyl oleate, diester (3a), bis-epoxide (4a) and corresponding FAdE-1. ResearchGate. [Link]

  • van der Meer, J. Y., et al. (2017). FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi. PLoS ONE, 12(1), e0170611. [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. [Link]

  • The Royal Society of Chemistry. (2023). Synthesis of DIO. [Link]

  • Wang, X., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 9(6), e100203. [Link]

  • Kumar, S., & Singh, B. (2018). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. [Link]

  • Chang, C.-W., et al. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 24(10), 4749–4762. [Link]

Sources

Comparative Efficacy of Ring-Cleaved Steroid Scaffolds vs. Traditional Steroid Hormones in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective targeted therapies, the structural limitations of traditional steroid hormones have become a significant bottleneck. While traditional steroids offer potent efficacy, their rigid tetracyclic cores often drive unavoidable, systemic off-target effects. This guide provides a deep-dive comparative analysis of traditional steroid hormones versus ring-cleaved steroid scaffolds (secosteroids) , detailing the mechanistic causality behind their divergent pharmacological profiles, supported by field-proven experimental protocols.

Structural Mechanics & Receptor Affinity: The Causality of Cleavage

Traditional steroid hormones (e.g., dexamethasone, estradiol, testosterone) are defined by their intact cyclopentanoperhydrophenanthrene tetracyclic core. This rigid architecture ensures high-affinity binding to classical nuclear receptors (e.g., Glucocorticoid Receptor [GR], Estrogen Receptor [ER]). However, this rigidity forces a "lock-and-key" indiscriminate activation of broad genomic networks, directly causing systemic complications like immunosuppression, osteoporosis, and metabolic syndrome [1].

In contrast, ring-cleaved steroid scaffolds —commonly known as secosteroids (Latin seco, "to cut")—result from the scission of one of the parent steroid rings, typically the B-ring (e.g., 9,10-secosteroids like cholecalciferol) [2].

Why does this matter? The cleavage of the B-ring introduces extraordinary conformational flexibility. Unlike traditional steroids, secosteroids can dynamically adapt to different receptor pockets. For instance, novel secosteroids can selectively engage the genomic binding pocket (G-pocket) of the Vitamin D Receptor (VDR) to drive targeted anti-inflammatory responses, while avoiding the non-genomic A-pocket associated with rapid, systemic calcium mobilization [3]. Furthermore, metabolites like 20S-hydroxyvitamin D3 act as biased agonists on the VDR and inverse agonists on RORγ, providing potent immunomodulation without the hypercalcemic toxicity inherent to classical active secosteroids (calcitriol) [4].

Signaling Trad Traditional Steroids (Rigid Tetracyclic Core) NR Classical Nuclear Receptors (e.g., GR, ER, AR) Trad->NR Rigid High-Affinity Binding Genomic1 Broad Genomic Response (High Efficacy + High Toxicity) NR->Genomic1 Indiscriminate Translocation Seco Ring-Cleaved Secosteroids (Flexible Scaffold) VDR VDR / AhR / RORγ (Biased Agonism) Seco->VDR Conformational Adaptation Genomic2 Selective Gene Expression (Targeted Efficacy + Low Toxicity) VDR->Genomic2 Selective Translocation

Figure 1: Mechanistic divergence between rigid traditional steroids and flexible ring-cleaved secosteroids.

Quantitative Efficacy & Safety Profiling

To objectively compare these classes, we must evaluate their primary targets, anti-inflammatory efficacy, and dose-limiting toxicities. The data below synthesizes recent pharmacological evaluations comparing traditional glucocorticoids with classical and novel secosteroid scaffolds [4, 5].

Table 1: Comparative Pharmacological Profiles
Compound ClassRepresentative DrugPrimary Receptor Target(s)Anti-Inflammatory Efficacy (IC50/EC50)Dose-Limiting ToxicityMax Tolerated Dose (In Vivo Models)
Traditional Steroid DexamethasoneGlucocorticoid Receptor (GR)Very High (EC50 ~1-5 nM)Immunosuppression, Metabolic SyndromeHighly restricted by systemic toxicity
Classical Secosteroid Calcitriol (1,25(OH)₂D₃)Vitamin D Receptor (VDR)High (EC50 ~0.4 nM)Severe Hypercalcemia, Renal Injury≤ 2 µg/kg (induces hypercalcemia)
Synthetic Secosteroid FalecalcitriolVDR (Intestinal/Systemic)Very High (Higher transcriptional activity)Moderate HypercalcemiaMarginally higher than Calcitriol
Novel Secosteroid 20S-Hydroxyvitamin D3VDR (Biased), AhR, RORγHigh (Inhibits IL-17, TNF-α, IFN-γ)Non-calcemic , Non-toxic≥ 60 µg/kg (No hypercalcemia)

Key Takeaway: While traditional steroids and classical secosteroids share overlapping efficacy profiles, novel ring-cleaved scaffolds (like 20S-OH-D3) completely decouple anti-inflammatory efficacy from dose-limiting toxicity (hypercalcemia), allowing for a 30-fold increase in the therapeutic window [4].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of newly synthesized ring-cleaved scaffolds against traditional steroids, a biphasic validation system is required. The following protocols are designed to be self-validating: In vitro genomic activation must perfectly correlate with in vivo disease modification, while safety metrics (calcium mobilization) act as a negative control gate.

Protocol A: In Vitro VDR Translocation & Transcriptional Activation Assay

Causality: Because secosteroid efficacy relies on specific G-pocket binding, we must visually and quantitatively confirm that the ligand induces receptor translocation from the cytosol to the nucleus, followed by actual genomic transcription [3].

  • Cell Preparation: Culture human melanoma or osteoblast cell lines stably expressing GFP-tagged VDR in phenol red-free media supplemented with 5% charcoal-stripped FBS (to remove endogenous steroids).

  • Ligand Dosing: Treat cells with vehicle (EtOH), Calcitriol (10⁻⁷ M to 10⁻¹⁰ M), or novel secosteroid analogs for 1 hour.

  • Translocation Imaging (Validation Step 1): Fix cells and utilize confocal microscopy to quantify the ratio of nuclear to cytosolic GFP fluorescence. Self-validation: Compounds failing to increase nuclear GFP >3-fold relative to vehicle are eliminated.

  • Transcriptional qPCR (Validation Step 2): For compounds that successfully translocate the VDR, extract total RNA at 24 hours post-treatment. Run RT-qPCR for the CYP24A1 gene (a direct VDR target).

  • Data Synthesis: Calculate the EC50 for transcriptional activation. A true biased agonist will show high CYP24A1 induction without activating rapid membrane-bound calcium channel responses.

Protocol B: In Vivo Efficacy vs. Toxicity Decoupling (CIA Model)

Causality: The ultimate test of a ring-cleaved scaffold is its ability to suppress systemic inflammation without triggering the lethal hypercalcemia associated with traditional VDR agonists [4].

  • Model Induction: Induce Collagen-Induced Arthritis (CIA) in male C57BL/6 mice using Type II bovine collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Treatment Regimen: Randomize mice into four cohorts (n=10/group):

    • Vehicle (IP, daily)

    • Dexamethasone (1 mg/kg, IP, daily)

    • Calcitriol (2 µg/kg, IP, daily)

    • Novel Secosteroid (e.g., 20S-OH-D3) (30 µg/kg, IP, daily)

  • Efficacy Readout: Measure paw swelling (plethysmometer) and clinical arthritis scores every 48 hours for 21 days.

  • Toxicity Readout (The Critical Gate): Collect serum weekly. Measure total serum calcium and phosphorus.

  • Endpoint Analysis: Self-validation: An optimal ring-cleaved scaffold will match the paw-swelling reduction of Dexamethasone but maintain serum calcium strictly within the baseline vehicle range (approx. 8.5–10.5 mg/dL), whereas Calcitriol will induce lethal hypercalcemia (>12 mg/dL) at therapeutic doses.

Workflow Prep Library Prep: Traditional vs Ring-Cleaved Scaffolds InVitro In Vitro Screening (GFP-VDR Translocation & qPCR) Prep->InVitro Step 1: Binding & Activation ToxGate Toxicity Gating (In Vitro Calcium Mobilization) InVitro->ToxGate Step 2: Filter Non-Genomic Activators InVivo In Vivo CIA Model (Efficacy vs. Serum Ca2+) ToxGate->InVivo Step 3: In Vivo Decoupling Lead Lead Candidate Selection (High Efficacy, Normocalcemic) InVivo->Lead Step 4: Final Validation

Figure 2: Self-validating experimental workflow for screening ring-cleaved steroid scaffolds.

Translational Outlook

The transition from rigid tetracyclic steroids to flexible ring-cleaved secosteroids represents a paradigm shift in endocrinology and immunology. By exploiting the conformational adaptability of the cleaved B-ring, researchers can engineer biased agonists that selectively modulate immune responses (via VDR, RORγ, or AhR) while entirely bypassing the classical toxicity pathways that have plagued traditional steroid therapies for over half a century. Future drug development must prioritize these flexible scaffolds to unlock the full therapeutic potential of nuclear receptor targeting without the collateral damage.

References
  • Steroids: Pharmacology, Complications, and Practice Delivery Issues Ochsner Journal (via NCBI PMC)[Link]

  • Steroid Hormone Vitamin D Circulation Research (American Heart Association)[Link]

  • Correlation between secosteroid induced vitamin D receptor activity in melanoma cells and computer-modeled receptor binding strength Bioorganic & Medicinal Chemistry (via NCBI PMC)[Link]

  • 20S-Hydroxyvitamin D3, a Secosteroid Produced in Humans, Is Anti-Inflammatory and Inhibits Murine Autoimmune Arthritis Frontiers in Immunology[Link]

  • Recent Advancements Towards the Use of Vitamin D Isoforms and the Development of Their Synthetic Analogues as New Therapeutics Molecules (MDPI)[Link]

A Researcher's Guide to the Synthesis of 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester: A Comparative Analysis of Methodologies for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel compounds with high purity and reproducibility is paramount. This guide provides an in-depth technical analysis of the synthesis of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester, a secosteroid of potential interest in various biomedical applications. Due to the limited direct literature on this specific molecule, this document presents a proposed synthetic pathway, critically evaluates alternative methods for key transformations, and offers field-proven insights to enhance reproducibility across different laboratory settings.

Introduction: The Significance of Secosteroids and the Synthetic Challenge

Secosteroids, which are steroid derivatives with a cleaved ring in their core structure, exhibit a wide range of biological activities.[1][2] The title compound, 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester, is a derivative of cholesterol with a cleaved A-ring, presenting a unique scaffold for potential therapeutic applications. The primary challenge in its synthesis lies in the selective oxidative cleavage of the A-ring of a suitable cholesterol precursor and the subsequent esterification of the resulting dicarboxylic acid, all while preserving the integrity of the rest of the steroid nucleus. This guide will dissect a proposed synthetic route, focusing on the critical steps and the factors that govern a successful and reproducible outcome.

Proposed Synthetic Pathway

The proposed synthesis of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester commences from the readily available starting material, cholesterol. The overall strategy involves three key stages: protection of the 3-hydroxyl group, oxidative cleavage of the A-ring to form the dicarboxylic acid, and finally, esterification to the desired dimethyl ester.

Synthetic Pathway Cholesterol Cholesterol Protected_Cholesterol 3-O-Protected Cholesterol Cholesterol->Protected_Cholesterol Protection Diol Cholest-5-ene-3β,4β-diol derivative Protected_Cholesterol->Diol Hydroxylation Diacid 3,4-Secocholest-5-ene-3,4-dioic acid Diol->Diacid Oxidative Cleavage Dimethyl_Ester 3,4-Secocholest-5-ene-3,4-dioic acid dimethyl ester Diacid->Dimethyl_Ester Esterification

Caption: Proposed synthetic workflow for 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester.

Part 1: A-Ring Cleavage - A Comparative Analysis of Oxidative Methods

The cornerstone of this synthesis is the selective cleavage of the A-ring. Several oxidative methods can be considered, each with its own set of advantages and challenges that can impact reproducibility.

Method Reagents Key Intermediates Advantages Potential Reproducibility Challenges References
Ozonolysis O₃, followed by oxidative workup (e.g., H₂O₂)5,6-secosterol aldehydeDirect cleavage of the C5-C6 double bond.Over-oxidation, formation of complex product mixtures, sensitivity to reaction conditions (temperature, solvent).[3][4][5][3][4][5]
Lemieux-von Rudloff Oxidation NaIO₄, catalytic KMnO₄Aldehydes or carboxylic acidsMilder than permanganate alone.Can lead to a mixture of aldehydes and carboxylic acids, requiring further oxidation.[2][2]
Two-step Dihydroxylation and Cleavage 1. OsO₄ (catalytic), NMO 2. NaIO₄3,4-dihydroxycholest-5-eneHigh stereoselectivity in dihydroxylation, clean cleavage of the resulting diol.Toxicity of osmium tetroxide, potential for over-oxidation if not carefully controlled.[6][7]

For the purpose of this guide, the two-step dihydroxylation and cleavage method is recommended for its high selectivity and cleaner reaction profile, which are crucial for achieving high reproducibility.

Part 2: Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations in steroid chemistry.

Step 1: Protection of the 3-Hydroxyl Group of Cholesterol
  • Rationale: Protection of the C3-hydroxyl group is essential to prevent its oxidation in the subsequent steps. An acetate ester is a suitable protecting group that is stable to the planned reaction conditions and can be readily removed if necessary.

  • Protocol:

    • Dissolve cholesterol (1 equivalent) in pyridine.

    • Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cholesteryl acetate.

Step 2: Dihydroxylation of Cholesteryl Acetate
  • Rationale: The C5-C6 double bond is first converted to a diol, which is then susceptible to oxidative cleavage. Catalytic osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant is a reliable method for this transformation.

  • Protocol:

    • Dissolve cholesteryl acetate (1 equivalent) in a mixture of acetone and water.

    • Add NMO (1.5 equivalents) and a catalytic amount of osmium tetroxide (0.01 equivalents).

    • Stir the mixture at room temperature for 24 hours.

    • Quench the reaction by adding a saturated solution of sodium bisulfite.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol.

Step 3: Oxidative Cleavage to 3,4-Secocholest-5-ene-3,4-dioic Acid
  • Rationale: Sodium periodate is a selective oxidant for the cleavage of vicinal diols to form aldehydes. Subsequent oxidation of the intermediate dialdehyde to the dicarboxylic acid can be achieved using an oxidizing agent like Jones reagent (CrO₃ in sulfuric acid and acetone).[6][7]

  • Protocol:

    • Dissolve the crude diol from the previous step in a mixture of tetrahydrofuran and water.

    • Add sodium periodate (2.2 equivalents) portion-wise at room temperature and stir for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the product with ethyl acetate and concentrate to obtain the crude dialdehyde.

    • Dissolve the crude dialdehyde in acetone and cool to 0 °C.

    • Add Jones reagent dropwise until the orange color persists.

    • Stir for 1 hour at 0 °C, then quench with isopropanol.

    • Extract the dicarboxylic acid with ethyl acetate, wash with brine, dry, and concentrate.

Step 4: Esterification to 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester
  • Rationale: The resulting dicarboxylic acid can be converted to the dimethyl ester. While several methods exist, using diazomethane is highly efficient for sterically hindered carboxylic acids.[8] However, due to its hazardous nature, an alternative and safer method is Fischer esterification.[9][10]

  • Protocol (Fischer Esterification):

    • Dissolve the crude dicarboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester.

Part 3: Ensuring Reproducibility - Critical Parameters and Troubleshooting

The reproducibility of this multi-step synthesis hinges on careful control of several key parameters:

  • Purity of Starting Materials: Ensure the cholesterol used is of high purity to avoid side reactions.

  • Stoichiometry of Reagents: Precise measurement of reagents, especially the oxidants (OsO₄, NaIO₄, Jones reagent), is critical to prevent under- or over-oxidation.

  • Reaction Monitoring: Diligent monitoring of each step by Thin Layer Chromatography (TLC) is essential to determine the reaction endpoint and prevent the formation of byproducts.

  • Work-up Procedures: Thorough and consistent work-up procedures, including quenching and extraction, are vital for isolating the desired product in good yield and purity.

  • Purification: Column chromatography is likely necessary for the final product and potentially for intermediates. Consistent use of the same stationary and mobile phases is key to obtaining reproducible purity.

Conclusion

The synthesis of 3,4-secocholest-5-ene-3,4-dioic acid dimethyl ester, while not directly reported in the literature, is achievable through a logical, multi-step sequence from cholesterol. By carefully selecting the reaction conditions, particularly for the critical A-ring cleavage step, and by maintaining meticulous control over experimental parameters, researchers can achieve a reproducible synthesis of this novel secosteroid. The comparative analysis of methods and the detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals venturing into the synthesis of this and related secosteroid molecules.

References

  • PROCESS FOR PRODUCING HIGHER DIBASIC ACID DIMETHYL ESTER - P
  • Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters - PMC - NIH.
  • Pimelic Acid Dimethyl Ester - Organic Chemistry - Fiveable. (2025, August 15).
  • Khosravi, M., & Shinde, S. N. (2013, June 15). Synthesis of dibasic esters: A review. Worldwidejournals.com.
  • Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders - PMC.
  • Lemieux–Johnson oxid
  • Formation of cholesterol ozonolysis products through an ozone-free mechanism mediated by the myeloperoxidase-H2O2-chloride system | Request PDF - ResearchG
  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chrom
  • Assay of Protein and Peptide Adducts of Cholesterol Ozonolysis Products by Hydrophobic and Click Enrichment Methods | Request PDF - ResearchG
  • 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30).
  • The structure elucidation and the investigation of the ring cleavage...
  • Ozonolysis of cholesterol and other Δ5-steroids in the presence of alcohols: a revised mechanism and hydroperoxide structure of the solvent-participated product, confirmed by X-ray analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Formation of Cholesterol Ozonolysis Products Through an Ozone-Free Mechanism Mediated by the myeloperoxidase-H2O2-chloride System - PubMed.
  • Biochemical properties of cholesterol aldehyde secosterol and its deriv
  • Oxidation of cholesterol moiety of low density lipoprotein in the presence of human endothelial cells or Cu+2 ions: identification of major products and their effects - PubMed.
  • Cholesterol is more readily oxidized than phospholipid linoleates in cell membranes to produce cholesterol hydroperoxides - PubMed. (2024, February 1).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Synthetic route to 3,4-seco-12α-hydroxy-5β-cholan-3,4,24-trioic acid (1).
  • esterification - alcohols and carboxylic acids - Chemguide.
  • Cholesterol side-chain cleavage enzyme - Wikipedia.
  • The research progress on the esterification reaction of dicarboxylic acids - ResearchG
  • The side-chain cleavage of cholesterol sulfate—II. The effect of phospholipids on the oxidation of the sterol sulfate by inner mitochondrial membranes and by a reconstituted cholesterol desmolase system - DOI.
  • Ester synthesis by esterific
  • (PDF) 3,4-Seco-12α-hydroxy-5β-cholan-3,4,24-trioic Acid, a Novel Secondary Bile Acid: Isolation from the Bile of the Common Ringtail Possum (Pseudocheirus peregrinus)
  • Synthesis of DIO - The Royal Society of Chemistry.
  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC.
  • CN101429205B - The preparation method of 3,4-ethylenedioxythiophene - Google P

Sources

Safety Operating Guide

3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Handling and Disposal Protocols for 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester

As a Senior Application Scientist, I frequently consult laboratories on the lifecycle management of complex synthetic lipids and steroid derivatives. 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester (CAS: 55651-92-8) is a highly specialized seco-cholestane derivative[1]. Because its molecular architecture dictates its behavior—both in biological assays and in environmental waste streams—laboratories must move beyond generic disposal guidelines.

This guide provides a mechanistic, self-validating framework for the operational handling, spill recovery, and RCRA-compliant disposal of this compound, ensuring deep operational safety and environmental compliance.

Physicochemical Profiling & Causality in Handling

To design an effective disposal and handling protocol, we must first understand the molecule's physical chemistry. Unlike intact sterols, seco-steroids feature a cleaved ring system. In this compound, the A-ring is opened between the C3 and C4 positions to form a dioic acid, which is then esterified with two methyl groups[2] ().

Causality in Handling : The combination of the heavy, hydrophobic cholestane backbone and the lipophilic methyl esters renders this compound virtually insoluble in water. If introduced into standard aqueous waste streams, it will not degrade; instead, it will partition into organic micro-environments or bioaccumulate. Therefore, strict segregation into organic waste streams is non-negotiable.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
CAS Number 55651-92-8Unique identifier required for hazardous waste manifesting.
Molecular Formula C29H48O4High carbon-to-oxygen ratio dictates extreme lipophilicity.
Molecular Weight 460.7 g/mol Heavy, non-volatile solid at room temperature; poses a particulate hazard.
Solubility Soluble in DCM, Chloroform, MeOH; Insoluble in H₂ORequires organic solvents for decontamination; strictly incompatible with aqueous drain disposal.
Structural Class Seco-steroid (Esterified)Resists standard biological degradation; requires high-temperature incineration for total destruction.

Self-Validating Spill Response & Decontamination Protocol

Because of its extreme hydrophobicity, standard aqueous laboratory detergents (e.g., Alconox) are thermodynamically inefficient for decontamination. The following protocol utilizes a "polarity-stepping" approach to ensure complete solubilization and removal, incorporating a validation step to confirm a clean surface.

Step 1: Dry Containment

  • Action : Do not apply water. If the compound is spilled in its dry, crystalline form, carefully sweep the powder using a static-free micro-spatula into a solid waste vial.

  • Causality : Adding water will simply disperse the hydrophobic powder, increasing the contaminated surface area without dissolving the solute.

Step 2: Primary Solubilization (Non-Polar)

  • Action : Apply a low-polarity solvent such as Dichloromethane (DCM) or Chloroform to a lint-free cleanroom wipe. Wipe the affected area in a single, inward-spiraling motion.

  • Causality : The non-polar solvent matches the dielectric constant of the seco-steroid, breaking its intermolecular lattice and dissolving the bulk residue.

Step 3: Secondary Wash (Intermediate Polarity)

  • Action : Follow immediately with a wipe saturated in Isopropanol (IPA) or Methanol (MeOH).

  • Causality : IPA acts as a bridging solvent. It removes any residual DCM/Chloroform (which evaporates quickly but can leave trace solute behind) and prepares the surface for final drying.

Step 4: Analytical Validation (The Self-Validating Step)

  • Action : Swab the decontaminated area with a dry, sterile applicator. Extract the swab in 1 mL of HPLC-grade Methanol. Analyze the extract via UV-Vis spectroscopy (scanning 200-300 nm).

  • Causality : Seco-steroids containing isolated double bonds (like the 5-ene moiety) exhibit characteristic UV absorbance[2]. A flat baseline reading confirms 100% decontamination, validating the protocol's efficacy for GMP or highly regulated environments.

Waste Segregation and Final Disposal Plan

Proper disposal must comply with the EPA’s Resource Conservation and Recovery Act (RCRA) guidelines for hazardous organic waste generators[3] (). The ultimate goal is the complete homolytic cleavage of the steroid backbone to prevent environmental contamination.

Step 1: Solid Waste Segregation

  • Collect all contaminated PPE, spatulas, and dry sweepings in a clearly labeled, puncture-proof chemical waste container. Label explicitly as "Hazardous Solid Waste: Seco-Steroid / Toxic Organic."

Step 2: Liquid Waste Stratification

  • Halogenated Stream : If DCM or Chloroform was used for solubilization, the waste must be deposited in a designated Halogenated Organic Waste carboy.

  • Non-Halogenated Stream : If only Methanol, Ethanol, or DMSO was used, deposit the waste in a Non-Halogenated Organic Waste carboy.

  • Causality : Mixing these streams severely complicates the downstream incineration process and significantly increases disposal costs. Halogenated waste requires specialized scrubbers to capture corrosive byproducts (e.g., HCl gas) during thermal destruction.

Step 3: High-Temperature Incineration

  • Transfer the segregated waste to an EPA-licensed hazardous waste disposal facility for incineration[3].

  • Causality : The robust cyclopentanoperhydrophenanthrene-derived backbone requires sustained temperatures exceeding 1000°C to ensure complete thermal degradation. Standard autoclaving or chemical bleaching is entirely ineffective against this stable carbon skeleton.

Visualizing the Disposal Workflow

G Start 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester Waste Solid Solid Waste (Vials, PPE, Spills) Start->Solid Dry material Liquid Liquid Waste (Solvent Solutions) Start->Liquid Dissolved Incineration High-Temperature Incineration (>1000°C) Solid->Incineration Direct transfer Halo Halogenated Waste (e.g., Chloroform, DCM) Liquid->Halo Halogenated solvents NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) Liquid->NonHalo Organic solvents Halo->Incineration Segregated stream NonHalo->Incineration Fuel-blended stream Destruction Steroid Core Cleavage & Complete Oxidation Incineration->Destruction Thermal degradation

Workflow for chemical waste segregation and disposal of lipophilic seco-steroids.

References

  • 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester, TRC . Fisher Scientific.

  • Vitamin D3 | C27H44O | CID 5280795 . PubChem, National Institutes of Health.

  • Categories of Hazardous Waste Generators . U.S. Environmental Protection Agency (EPA).

Sources

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